JNJ-5207787
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEJCLDJIFTPPH-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438082 | |
| Record name | JNJ-5207787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683746-68-1 | |
| Record name | N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-5207787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-5207787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Icotrokinra (JNJ-77242113)
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Icotrokinra (also known as JNJ-77242113 or JNJ-2113) is an investigational, first-in-class, orally available, macrocyclic peptide designed to selectively target the human interleukin-23 receptor (IL-23R).[1][2][3] Developed to treat a range of immune-mediated inflammatory diseases, its primary mechanism revolves around the specific blockade of the IL-23 signaling pathway, a critical driver in the pathogenesis of conditions such as plaque psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4][5]
The IL-23/IL-17 Inflammatory Axis
The interleukin-23 (IL-23) pathway is a cornerstone of chronic inflammation. IL-23 is a heterodimeric cytokine composed of a p19 and a p40 subunit. It is primarily produced by activated myeloid cells, including dendritic cells and macrophages. The IL-23 receptor is expressed on the surface of various immune cells, most notably T helper 17 (Th17) cells, natural killer (NK) cells, and innate lymphoid cells (ILCs).[1][3]
Upon binding of IL-23 to its receptor, a downstream signaling cascade is initiated, predominantly through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT3.[2][6] Activated STAT3 translocates to the nucleus, where it promotes the transcription of genes essential for the survival, expansion, and effector function of Th17 cells. The primary consequence is the production and release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[3][4][5] These cytokines act on keratinocytes and other skin cells, causing the hyperproliferation, inflammation, and plaque formation characteristic of psoriasis.[1][7]
Core Mechanism of Action of Icotrokinra
Icotrokinra functions as a direct, competitive antagonist of the IL-23 receptor.[8] It is engineered to bind with very high affinity to the IL-23R, thereby physically preventing the endogenous cytokine IL-23 from docking with and activating the receptor.[4][5][7] This blockade is the pivotal step in its mechanism.
By preventing IL-23 binding, Icotrokinra potently and selectively inhibits the subsequent downstream signaling events. Specifically, it blocks the IL-23-induced phosphorylation of STAT3.[2][6] Crucially, this action is highly selective; Icotrokinra does not affect the related IL-12 signaling pathway, which proceeds via STAT4 phosphorylation.[4] This selectivity is a key attribute, as IL-12 is involved in different immune functions. The inhibition of the IL-23 signaling cascade effectively halts the production and release of pathogenic cytokines like IL-17A, IL-17F, and IFN-γ from immune cells.[2][4][5]
Quantitative Data Summary
The potency and efficacy of Icotrokinra have been quantified across a range of in vitro and in vivo studies.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | Assay Description | Value | Reference(s) |
|---|---|---|---|
| KD | Binding affinity to IL-23 Receptor | 7.1 pM | [4] |
| IC50 | Inhibition of IL-23-induced STAT3 phosphorylation in human PBMCs | 5.6 pM | [2][4] |
| IC50 | Inhibition of IL-23-induced IFN-γ production in NK cells | 18.4 pM | [2][4][5] |
| IC50 | Inhibition of IL-23-induced IFN-γ production in whole blood (Healthy Donors) | 11 pM | [4] |
| IC50 | Inhibition of IL-23-induced IFN-γ production in whole blood (Psoriasis Patients) | 9 pM |[4] |
Table 2: Preclinical In Vivo Efficacy
| Model | Dosing | Key Finding | Reference(s) |
|---|---|---|---|
| Rat TNBS-Induced Colitis | Oral, ≥ 0.3 mg/kg/day | Attenuated disease parameters (reduced colon weight-to-length ratio, alleviated weight loss). | [2][4][5] |
| Rat IL-23-Induced Skin Inflammation | Oral, ≥ 10 mg/kg (twice daily) | Prevented IL-23-induced upregulation of IL-17A and IL-22; inhibited skin thickening. |[2][4][5] |
Table 3: Phase 2b Clinical Efficacy (FRONTIER 1 Study) in Plaque Psoriasis
| Treatment Group (at Week 16) | Primary Endpoint: PASI 75 Response Rate | Reference(s) |
|---|---|---|
| Placebo | 9% | [9] |
| 25 mg Once Daily | 37% | [9] |
| 25 mg Twice Daily | 51% | [9] |
| 50 mg Once Daily | 58% | [9] |
| 100 mg Once Daily | 65% | [9] |
| 100 mg Twice Daily | 79% | [9] |
(PASI 75 represents a ≥75% reduction from baseline in the Psoriasis Area and Severity Index score)
Experimental Protocols
Detailed methodologies are crucial for interpreting the quantitative data.
4.1 IL-23-Induced STAT3 Phosphorylation Assay in Human PBMCs
-
Objective: To determine the potency of Icotrokinra in inhibiting proximal IL-23R signaling.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from human blood.
-
Cells are pre-incubated with varying concentrations of Icotrokinra.
-
Recombinant human IL-23 is added to the cells to stimulate the signaling pathway.
-
Following stimulation, cells are lysed to extract proteins.
-
The level of phosphorylated STAT3 (pSTAT3) is quantified using a sensitive immunoassay, such as ELISA or flow cytometry with a phospho-specific antibody.
-
An IC50 value is calculated by plotting the concentration of Icotrokinra against the percentage inhibition of pSTAT3 levels.[2][6]
-
4.2 Rat Model of Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
-
Objective: To evaluate the anti-inflammatory activity of orally administered Icotrokinra in a model of inflammatory bowel disease.[2]
-
Methodology:
-
Colitis is induced in rats via intrarectal administration of TNBS.
-
Rats are randomized into treatment groups, receiving either vehicle control or Icotrokinra orally at various doses (e.g., 0.03-10 mg/kg) once daily for a defined period (e.g., 7 days).[2]
-
Efficacy is determined by the compound's ability to significantly reduce these inflammatory markers compared to the vehicle group.[2][4][5]
-
4.3 FRONTIER 1 Phase 2b Clinical Trial
-
Objective: To assess the dose-ranging efficacy and safety of Icotrokinra in patients with moderate-to-severe plaque psoriasis.[7][9]
-
Methodology:
-
A total of 255 adult participants with moderate-to-severe plaque psoriasis were enrolled.[7][9]
-
Participants were randomized into one of six parallel groups: placebo, 25 mg once-daily, 25 mg twice-daily, 50 mg once-daily, 100 mg once-daily, or 100 mg twice-daily.[7]
-
The treatment period lasted for 16 weeks.[9]
-
The primary endpoint was the proportion of patients in each group achieving a PASI 75 response at Week 16.[7][9]
-
Secondary endpoints included PASI 90/100 responses and Investigator's Global Assessment (IGA) scores. Safety and tolerability were monitored throughout the study.[7]
-
Conclusion
The mechanism of action of Icotrokinra (JNJ-77242113) is characterized by its potent and highly selective antagonism of the IL-23 receptor. By binding to the receptor with picomolar affinity, it effectively outcompetes the natural ligand IL-23, leading to a complete blockade of the downstream signaling cascade involving STAT3 phosphorylation.[4] This targeted inhibition prevents the pathogenic expansion of Th17 cells and halts the production of key inflammatory cytokines (IL-17, IL-22), thereby mitigating the inflammatory processes that drive diseases like psoriasis.[1][2] As the first oral peptide inhibitor of this pathway, Icotrokinra represents a significant advancement, offering a targeted, non-biologic oral therapy for IL-23-mediated diseases.[10][7]
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]
- 8. researchgate.net [researchgate.net]
- 9. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
JNJ-5207787: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-5207787 is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6. The Y2 receptor subtype is predominantly located on presynaptic neurons and is involved in the regulation of neurotransmitter release. This compound, chemically known as N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, has been identified as a selective antagonist for the NPY Y2 receptor, making it a valuable tool for investigating the physiological roles of this receptor.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₈N₄O₂ | [2] |
| Molecular Weight | 510.67 g/mol | [2] |
| CAS Number | 683746-68-1 | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO and ethanol (B145695) with gentle warming | [3] |
Pharmacology
Mechanism of Action
This compound acts as a competitive antagonist at the Neuropeptide Y Y2 receptor. By binding to the receptor, it blocks the binding of endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY). The Y2 receptor is coupled to inhibitory G proteins (Gi/o). Activation of the Y2 receptor by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As an antagonist, this compound prevents these downstream signaling events.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays.
| Assay | Species/Cell Line | Receptor | Parameter | Value | Reference |
| Radioligand Binding | Human | Y2 (KAN-Ts cells) | pIC₅₀ | 7.00 ± 0.10 | [1] |
| Radioligand Binding | Rat | Y2 (Hippocampus) | pIC₅₀ | 7.10 ± 0.20 | [1] |
| Functional Assay ([³⁵S]GTPγS Binding) | Human | Y2 (KAN-Ts cells) | pIC₅₀ (corrected) | 7.20 ± 0.12 | [1] |
| Selectivity | Human | Y1, Y4, Y5 | Fold Selectivity | >100 | [1] |
In Vivo Pharmacology
In vivo studies in rats have demonstrated that this compound can cross the blood-brain barrier and occupy Y2 receptors in the brain.
| Species | Administration Route | Dose | Cmax (Brain) | Time to Cmax | Reference |
| Rat | Intraperitoneal | 30 mg/kg | 1351 ± 153 ng/ml | 30 min | [1] |
Signaling Pathway and Experimental Workflows
Neuropeptide Y Y2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the procedure for determining the binding affinity of this compound to the NPY Y2 receptor.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This workflow illustrates the functional assay used to confirm the antagonistic activity of this compound.
Experimental Protocols
Radioligand Binding Assays
-
Materials: KAN-Ts cell membranes (for human Y2 receptor) or rat hippocampal membranes, [¹²⁵I]PYY, this compound, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4), glass fiber filters, filtration apparatus, gamma counter.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [¹²⁵I]PYY and varying concentrations of this compound in the binding buffer.
-
The incubation is carried out at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters, representing bound [¹²⁵I]PYY, is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY ligand.
-
The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]PYY (IC₅₀) is determined by non-linear regression analysis.
-
[³⁵S]GTPγS Binding Assays
-
Materials: KAN-Ts cell membranes, [³⁵S]GTPγS, GDP, PYY, this compound, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), filtration apparatus, scintillation counter.
-
Procedure:
-
KAN-Ts cell membranes are pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of a fixed concentration of PYY and [³⁵S]GTPγS in the assay buffer containing GDP.
-
The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.
-
The inhibitory effect of this compound on PYY-stimulated [³⁵S]GTPγS binding is analyzed to determine its functional antagonist potency (pIC₅₀).[1]
-
In Vitro Receptor Autoradiography
-
Materials: Rat brain sections, [¹²⁵I]PYY, this compound, incubation buffer, wash buffer, autoradiography film or phosphor imaging screens.
-
Procedure:
-
Cryostat sections of rat brain are incubated with [¹²⁵I]PYY in the absence or presence of this compound.
-
After incubation, the sections are washed in buffer to remove unbound radioligand.
-
The sections are then dried and apposed to autoradiography film or phosphor imaging screens.
-
The resulting autoradiograms show the distribution and density of [¹²⁵I]PYY binding sites. The displacement of binding by this compound confirms its interaction with Y2 receptors in specific brain regions.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the Neuropeptide Y Y2 receptor. Its ability to penetrate the blood-brain barrier makes it a valuable pharmacological tool for in vivo studies aimed at elucidating the physiological and pathophysiological roles of the NPY Y2 receptor in the central nervous system. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.
References
- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem/CID10324083 - Knowledge Graph - Data Commons [datacommons.org]
- 3. files.core.ac.uk [files.core.ac.uk]
JNJ-5207787 chemical structure and properties
An In-depth Technical Guide to JNJ-7777120: A Biased Histamine (B1213489) H4 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R). Initially developed for its anti-inflammatory and anti-pruritic properties, further research has revealed a more complex pharmacological profile. JNJ-7777120 exhibits biased signaling, acting as an antagonist at the Gαi protein-coupled pathway while functioning as a partial agonist for β-arrestin2 recruitment. This unique characteristic makes it a valuable tool for dissecting the distinct signaling cascades downstream of the H4R. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to JNJ-7777120.
Chemical Structure and Properties
JNJ-7777120, with the IUPAC name (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone, is a synthetic small molecule. Its development was a significant step in understanding the role of the H4 receptor in various physiological and pathological processes.[1] The drug was ultimately abandoned for clinical development due to a short in-vivo half-life and observed toxicity (hypoadrenocorticism) in animal studies.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
| CAS Number | 459168-41-3 |
| Molecular Formula | C₁₄H₁₆ClN₃O |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
| InChI Key | HUQJRYMLJBBEDO-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 277.75 g/mol | |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | |
| Solubility | DMSO: ≥50 mg/mL (180.02 mM) 1 eq. HCl: 100 mM Ethanol: 2 mg/mL | [3][4] |
| Storage | Store at -20°C, desiccate | [2][3] |
| Pharmacokinetics | Oral Bioavailability: ~30% (rats), 100% (dogs) Half-life: ~3 hours (rats and dogs) | [2][5][6] |
Mechanism of Action and Signaling Pathways
JNJ-7777120 is a high-affinity histamine H4 receptor ligand with a Ki value of approximately 4.5 nM.[5][6] It displays over 1,000-fold selectivity for H4R compared to H1, H2, and H3 receptors.[5][6] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, implicating it in immune and inflammatory responses.[7]
Biased Agonism at the H4 Receptor
The histamine H4 receptor was initially understood to signal exclusively through Gαi proteins, leading to the inhibition of adenylyl cyclase.[8][9] However, subsequent research has demonstrated that it can also signal via β-arrestin2 recruitment.[8][9][10][11][12] JNJ-7777120 is a key example of a biased ligand for this receptor.
-
Gαi Pathway Antagonism: JNJ-7777120 acts as a canonical antagonist, inhibiting G protein activation induced by agonists like histamine. This blockade prevents the downstream inhibition of cAMP production.[10]
-
β-Arrestin2 Pathway Partial Agonism: In contrast, JNJ-7777120 independently promotes the recruitment of β-arrestin2 to the H4 receptor.[10][11][12] This demonstrates that JNJ-7777120 can stabilize a receptor conformation that is distinct from the one required for G protein activation.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. JNJ-7777120 | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Detailed analysis of biased histamine H₄ receptor signalling by JNJ 7777120 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
Unveiling JNJ-5207787: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-5207787 (CAS Number: 683746-68-1), a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document collates critical pharmacological data, details key experimental methodologies for its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.
Core Compound Information
| Property | Value | Reference |
| Compound Name | N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide | [1][2] |
| Alias | This compound | [1][3][4] |
| CAS Number | 683746-68-1 | [1][3][4] |
| Molecular Formula | C32H38N4O2 | [2][3][5] |
| Molecular Weight | 510.67 g/mol | [2][3][5] |
| Description | A novel, selective, and brain-penetrant Neuropeptide Y (NPY) Y2 receptor antagonist. | [1][3][5] |
Pharmacological Profile
This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its high affinity and selectivity for the NPY Y2 receptor.
In Vitro Activity
The in vitro pharmacological properties of this compound have been evaluated in various assays, confirming its potent and selective antagonist activity at the Y2 receptor.[1]
| Assay | System | Species | Parameter | Value |
| Radioligand Binding | KAN-Ts cells expressing Y2 receptor | Human | pIC50 | 7.00 ± 0.10 |
| Radioligand Binding | Rat hippocampus | Rat | pIC50 | 7.10 ± 0.20 |
| Functional Antagonism ([35S]GTPγS Binding) | KAN-Ts cells expressing Y2 receptor | Human | pIC50 (corrected) | 7.20 ± 0.12 |
Table 1: Summary of in vitro quantitative data for this compound.[1]
This compound exhibits over 100-fold selectivity for the Y2 receptor compared to human Y1, Y4, and Y5 receptors.[1] This selectivity has been further confirmed by in vitro receptor autoradiography in rat brain sections, where the compound effectively displaced radioligand binding in Y2-rich regions such as the septum, hypothalamus, hippocampus, substantia nigra, and cerebellum, while showing minimal activity in Y1-rich areas like the cortex and thalamus.[1]
In Vivo Activity
Preclinical studies in rats have demonstrated that this compound is brain penetrant and engages its target in the central nervous system.
| Species | Administration Route | Dose | Brain Cmax (at 30 min) |
| Rat | Intraperitoneal | 30 mg/kg | 1351 ± 153 ng/ml |
Table 2: In vivo pharmacokinetic data for this compound in rats.[1]
Ex vivo receptor autoradiography confirmed that following systemic administration, this compound occupied Y2 receptor binding sites in the rat brain.[1]
Mechanism of Action: NPY Y2 Receptor Antagonism
This compound exerts its pharmacological effects by blocking the NPY Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is predominantly coupled to the Gi/o class of G-proteins.[5][6] Upon activation by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Y2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] By antagonizing this receptor, this compound prevents this signaling cascade, thereby inhibiting the physiological effects mediated by Y2 receptor activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Materials:
-
Cell Membranes: Membranes from KAN-Ts cells stably expressing the human Y2 receptor or from rat hippocampus.
-
Radioligand: [125I]Peptide YY ([125I]PYY).
-
Test Compound: this compound.
-
Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]PYY, and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled NPY instead of the test compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a GPCR by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. For an antagonist like this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.
Materials:
-
Cell Membranes: Membranes from KAN-Ts cells expressing the human Y2 receptor.
-
Agonist: Peptide YY (PYY).
-
Test Compound: this compound.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Instrumentation: Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the agonist (PYY) to stimulate the Y2 receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the agonist-stimulated binding and the inhibitory effect of this compound.
-
Calculate the IC50 and pIC50 values for the antagonist.
In Vitro Receptor Autoradiography
This technique is used to visualize the anatomical distribution of receptors in tissue sections.
Materials:
-
Tissue: Rat brain sections (e.g., 20 µm thick), slide-mounted.
-
Radioligand: [125I]PYY.
-
Test Compound: this compound.
-
Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4) with appropriate salts and BSA.
-
Wash Buffer: Ice-cold incubation buffer.
-
Detection System: Phosphor imaging plates or autoradiographic film.
Procedure:
-
Pre-incubate the brain sections in buffer to remove endogenous ligands.
-
Incubate the sections with [125I]PYY in the absence (total binding) or presence of a high concentration of unlabeled NPY (non-specific binding).
-
To determine the effect of this compound, incubate adjacent sections with [125I]PYY and varying concentrations of the compound.
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Dry the slides and expose them to phosphor imaging plates or autoradiographic film.
-
Analyze the resulting images to determine the regional distribution of Y2 receptors and the displacement of the radioligand by this compound.
Conclusion
This compound is a well-characterized, potent, and selective NPY Y2 receptor antagonist with demonstrated central nervous system activity. The data summarized and the experimental protocols detailed in this guide provide a comprehensive technical resource for researchers and drug development professionals interested in the NPY system and the therapeutic potential of Y2 receptor modulation.
References
- 1. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Rat Organotypic Hippocampal Slice Cultures Using the Membrane-Interface Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y receptors in rat brain: autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
JNJ-77242113 (Icotrokinra): A Technical Overview of its Discovery and Development
Introduction
JNJ-77242113, also known as icotrokinra and formerly JNJ-2113 or PN-235, is a first-in-class, investigational, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3] The IL-23 pathway is a critical driver of inflammation in several immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4][5] This document provides a detailed technical guide on the discovery, mechanism of action, and clinical development history of JNJ-77242113.
Discovery and Collaboration History
The discovery and development of JNJ-77242113 is the result of a strategic collaboration between Protagonist Therapeutics and Janssen Biotech, Inc., a subsidiary of Johnson & Johnson.
-
2017: Protagonist Therapeutics and Janssen entered into a worldwide exclusive license and collaboration agreement to discover and develop oral IL-23 receptor antagonists.[1][6][7][8]
-
2019: The agreement was amended to include a research collaboration, with Janssen providing financial support for Protagonist to identify second-generation compounds.[7]
-
Discovery: JNJ-77242113 was discovered as a second-generation compound using Protagonist's proprietary peptide discovery platform.[7] Protagonist led the compound through IND-enabling preclinical studies and Phase 1 trials.[7]
-
Development: Following Phase 1, Johnson & Johnson (Janssen) assumed exclusive worldwide rights and responsibility for the continued clinical development of JNJ-77242113 in Phase 2 trials and beyond, as well as its potential commercialization across a broad range of indications.[1][6][9]
Mechanism of Action
JNJ-77242113 is a selective antagonist of the IL-23 receptor (IL-23R).[10] It functions by binding with high affinity to the IL-23R, thereby competitively inhibiting the binding of IL-23 and blocking its downstream inflammatory signaling cascade.[1][3][4] This action is highly selective for the IL-23 pathway, with no apparent impact on IL-12 signaling, a related cytokine that shares a common subunit with IL-23 but has a distinct biological role.[4][5] The inhibition of IL-23 signaling prevents the phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and interferon-gamma (IFNγ).[4][5][10]
References
- 1. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]
- 2. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 3. researchgate.net [researchgate.net]
- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 7. Protagonist Therapeutics Announces Positive Topline Results with JNJ-2113, the First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis | Nasdaq [nasdaq.com]
- 8. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]
- 9. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 10. medchemexpress.com [medchemexpress.com]
Unraveling the Central Nervous System Disposition of JNJ-42153605: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42153605 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a target of significant interest for the development of novel antipsychotic and anxiolytic therapies. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action within the brain. This technical guide provides a comprehensive overview of the available data on the brain penetrance and bioavailability of JNJ-42153605, offering valuable insights for researchers in the field of neuropharmacology and drug discovery.
Pharmacokinetic Profile: Bioavailability
The oral bioavailability of a drug is a key determinant of its clinical utility. Studies in preclinical species have characterized the bioavailability of JNJ-42153605, providing a foundation for understanding its absorption and first-pass metabolism.
| Species | Bioavailability (%) | Route of Administration |
| Rat | 35% | Oral |
| Dog | 18-33% | Oral |
| Table 1: Oral Bioavailability of JNJ-42153605 in Preclinical Species.[1] |
The moderate bioavailability observed in both rat and dog models suggests that a reasonable fraction of the orally administered dose reaches systemic circulation.[1]
Central Nervous System Penetrance
Evidence suggests that JNJ-42153605 effectively penetrates the central nervous system, a prerequisite for its pharmacological activity on mGlu2 receptors in the brain. In vivo studies have demonstrated centrally mediated effects, such as the suppression of REM sleep in rats following oral administration, indicating that the compound reaches its target in the brain.[1][2][3]
While specific quantitative data on the brain-to-plasma ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) for JNJ-42153605 are not extensively detailed in the public domain, the observed in vivo efficacy in central nervous system-related models strongly supports its brain-penetrant nature.[2][3]
Experimental Methodologies
The determination of key pharmacokinetic parameters such as bioavailability and the assessment of central nervous system effects rely on established experimental protocols.
Oral Bioavailability Studies
The assessment of oral bioavailability typically involves the following steps:
Caption: Workflow for a typical oral bioavailability study.
A known dose of the compound is administered orally to one group of animals and intravenously to another. Blood samples are collected at various time points, and the concentration of the drug in the plasma is determined using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration, and the oral bioavailability (F%) is determined by comparing the dose-normalized AUC values.
In Vivo Models for CNS Effects
To assess the central activity of JNJ-42153605, researchers have utilized models that are sensitive to the modulation of mGlu2 receptors.
Phencyclidine (PCP)-Induced Hyperlocomotion: This model is often used to screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of certain aspects of psychosis.
References
The Role of the Neuropeptide Y Y2 Receptor in Epilepsy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, exerting its effects through a family of G protein-coupled receptors. Among these, the Y2 receptor has emerged as a key player in the pathophysiology of epilepsy. Predominantly located presynaptically on glutamatergic neurons, the NPY Y2 receptor acts as an inhibitory autoreceptor, modulating the release of glutamate (B1630785). In the context of epilepsy, a condition characterized by neuronal hyperexcitability, the NPY-Y2 receptor system represents a significant endogenous anticonvulsant mechanism. This guide provides an in-depth technical overview of the role of the NPY Y2 receptor in epilepsy, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Core Concepts: The NPY Y2 Receptor in Neuronal Excitability
The NPY Y2 receptor is a member of the G protein-coupled receptor superfamily and is primarily coupled to inhibitory Gαi/o proteins.[1] Its activation by NPY or other agonists, such as Peptide YY (PYY)3-36, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, which is critical for neurotransmitter release.[2]
In the hippocampus, a brain region frequently implicated in the generation and propagation of epileptic seizures, Y2 receptors are densely expressed on the presynaptic terminals of excitatory mossy fibers and Schaffer collaterals.[3] By inhibiting the release of glutamate from these terminals, activation of Y2 receptors effectively dampens neuronal excitability, thereby conferring a powerful anticonvulsant effect.[3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the NPY Y2 receptor's binding affinities for various ligands and the observed changes in its expression in the context of epilepsy.
Table 1: Binding Affinities of Ligands for the NPY Y2 Receptor
| Ligand | Receptor Subtype | Species | Preparation | Radioligand | Affinity (IC50/Ki) | Citation |
| NPY | Y2 | Human | CHO Cells | [125I]PYY(3-36) | Kd = 1.3 ± 0.2 nM | [1] |
| PYY(3-36) | Y2 | Human | CHO Cells | [125I]PYY(3-36) | Kd = 1.4 ± 0.2 nM | [1] |
| BIIE0246 | Y2 | Rat | HEK293 Cells | [125I]PYY(3-36) | IC50 = 15 ± 3 nM | [4] |
| BIIE0246 | Y2 | Human | Frontal Cortex | [125I]PYY(3-36) | IC50 = 8 nM | [4] |
| JNJ-5207787 | Y2 | - | In vitro | - | >100x selectivity over Y1, Y4, Y5 | [5] |
Table 2: Changes in NPY Y2 Receptor Expression in Epilepsy
| Condition | Brain Region | Species | Model | Change in Y2 Receptor Binding | Change in Y2 mRNA | Citation |
| Temporal Lobe Epilepsy (with hippocampal sclerosis) | Dentate Hilus, CA1-CA3, Subiculum | Human | - | 43-48% Increase | - | [6] |
| Kainic Acid-Induced Seizures | Dentate Hilus | Rat | Kainic Acid | 800% Increase in receptor sites | 740% Increase | [7] |
| Kainic Acid-Induced Seizures | Strata Oriens and Radiatum of CA1-CA3 | Rat | Kainic Acid | Transient 2-fold increase in affinity | No change | [7] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of the NPY Y2 Receptor in Epilepsy
References
- 1. Quantitative autoradiographic localization of neuropeptide Y receptors in the rat lower brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NPY and Gene Therapy for Epilepsy: How, When,... and Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative receptor autoradiography demonstrates a differential distribution of neuropeptide-Y Y1 and Y2 receptor subtypes in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-regulation of neuropeptide Y-Y2 receptors in an animal model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42165279: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in a range of neuroscience-related disorders, including anxiety and mood disorders. By inhibiting FAAH, JNJ-42165279 prevents the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA), as well as other signaling lipids like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). This mechanism leads to an elevation of these lipids in both the central nervous system and the periphery, thereby potentiating their downstream signaling effects. This technical guide provides a comprehensive overview of the preclinical and clinical data on JNJ-42165279, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.
Core Mechanism of Action
JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] It is a substrate for the enzyme and inactivates it by binding to the catalytic site.[1] This inhibition leads to an increase in the levels of fatty acid amides, which are the natural substrates of FAAH.
Signaling Pathway of FAAH Inhibition by JNJ-42165279
Caption: Mechanism of FAAH inhibition by JNJ-42165279.
Preclinical Data
In Vitro Activity
JNJ-42165279 is a potent inhibitor of both human and rat FAAH. The inhibitory concentrations (IC50) were determined after a 1-hour incubation with the enzyme.
| Target | IC50 (nM) | Reference |
| Human FAAH (hFAAH) | 70 ± 8 | [2] |
| Rat FAAH (rFAAH) | 313 ± 28 | [2] |
JNJ-42165279 demonstrates high selectivity. In a panel of 50 receptors, enzymes, transporters, and ion channels, it did not produce greater than 50% inhibition at a concentration of 10 µM.[2] It also did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at 10 µM.[2]
In Vivo Pharmacokinetics and Pharmacodynamics (Rat)
Oral administration of JNJ-42165279 to rats resulted in dose-dependent increases in the plasma and brain concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).
| Dose (mg/kg, p.o.) | Analyte | Fold Increase (Plasma) | Fold Increase (Brain) | Time Point | Reference |
| 10 | AEA | ~4x | ~6x | 1 hour | [2] |
| 10 | OEA | ~2x | ~3x | 1 hour | [2] |
| 10 | PEA | ~2x | ~2.5x | 1 hour | [2] |
Pharmacokinetic parameters were determined in rats following intravenous and oral administration.
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUCinf (h·µg/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| IV | 2 | - | - | 0.6 ± 0.1 | 1.1 ± 0.5 | - | [2] |
| PO | 10 | 0.5 ± 0.06 | 0.50 ± 0 | 0.92 ± 0.13 | - | 32 ± 4 | [2] |
A higher oral dose of 20 mg/kg in rats resulted in a maximum plasma concentration (Cmax) of 4.2 µM at 1 hour, which decreased to approximately 130 nM at 8 hours.[2] Brain concentrations were slightly higher than plasma at Cmax (6.3 µM at 1 hour) and diminished to 167 nM by 8 hours.[2]
Efficacy in a Neuropathic Pain Model
In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279 demonstrated a dose-dependent reduction in tactile allodynia. The ED90 was determined to be 22 mg/kg, which corresponded to a plasma concentration of 2.5 µM at 30 minutes post-dose.[2]
Clinical Data
Phase 1: Healthy Volunteers (Multiple-Ascending Dose and PET Study)
A study in healthy volunteers assessed the pharmacokinetics, pharmacodynamics, and brain FAAH occupancy of JNJ-42165279.
Pharmacokinetics: Following oral administration, JNJ-42165279 was rapidly absorbed, with plasma concentrations increasing in a dose-dependent manner.[3] The mean plasma half-life ranged from 8.14 to 14.1 hours.[3]
Pharmacodynamics - FAAH Inhibition and FAA Elevation:
| Dose (mg, once daily for 10 days) | Leukocyte FAAH Activity Inhibition (Trough) | Plasma AEA Increase (Peak) | Plasma OEA/PEA Increase (Peak) | CSF AEA Increase (Day 10) | Reference |
| 10 | >90% | 5.5-10 fold | 4.3-5.6 fold | ~45-fold | [3] |
| 25-100 | >90% | 5.5-10 fold | 4.3-5.6 fold | - | [3] |
Brain FAAH Occupancy (PET with [11C]MK-3168):
| Dose (mg, single) | Brain FAAH Occupancy (at Cmax) | Brain FAAH Occupancy (at Trough) | Reference |
| 2.5 | Appreciable | >50% | [3] |
| 5 | Appreciable | - | [3] |
| 10 | 96-98% | >80% | [3] |
| 25 | 96-98% | - | [3] |
| 50 | 96-98% | - | [3] |
Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]
Phase 2a: Social Anxiety Disorder (SAD)
A 12-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-42165279 (25 mg once daily) in 149 subjects with SAD.[4][5][6]
| Endpoint | JNJ-42165279 (n=74) | Placebo (n=75) | p-value | Reference |
| Primary: Change from baseline in LSAS Total Score | -29.4 (SD 27.47) | -22.4 (SD 23.57) | Not Significant | [4] |
| Secondary: ≥30% improvement in LSAS Total Score | 42.4% | 23.6% | 0.04 | [4] |
| Secondary: CGI-I "much" or "very much" improved | 44.1% | 23.6% | 0.02 | [4] |
LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.
Phase 2: Autism Spectrum Disorder (ASD)
A 12-week, randomized, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25 mg twice daily) in 61 adolescents and adults with ASD.[7] The primary endpoints were not met.
| Endpoint | JNJ-42165279 | Placebo | p-value | Reference |
| Primary: Change in ABI-Core Domain Score | No significant reduction | No significant reduction | 0.284 | [7] |
| Primary: Change in ABI-Social Communication Score | No significant reduction | No significant reduction | 0.290 | [7] |
| Primary: Change in ABI-Repetitive/Restrictive Behavior Score | No significant reduction | No significant reduction | 0.231 | [7] |
| Secondary: Social Responsiveness Scale 2 (SRS-2) | Directionally favored JNJ-42165279 | - | 0.064 | [7] |
| Secondary: Repetitive Behavior Scale-Revised (RBS-R) | Directionally favored JNJ-42165279 | - | 0.006 | [7] |
| Secondary: Child Adolescent Symptom Inventory-Anxiety (CASI-Anx) | Directionally favored JNJ-42165279 | - | 0.048 | [7] |
ABI: Autism Behavior Inventory.
Phase 2a: Major Depressive Disorder (MDD) with Anxious Distress
A clinical trial (NCT02498392) was conducted to evaluate the efficacy of JNJ-42165279 in participants with MDD with anxious distress. As of the last update, the results of this study have not been published.
Experimental Protocols
In Vitro FAAH Inhibition Assay (General Protocol)
This protocol is a general representation of a fluorometric assay to determine FAAH activity, similar to what would be used to determine the IC50 of JNJ-42165279.
Caption: Workflow for determining in vitro FAAH inhibition.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of JNJ-42165279 in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer. Prepare the FAAH enzyme solution (recombinant human or rat) in assay buffer. Prepare the fluorogenic substrate solution (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the FAAH enzyme solution to wells containing either the JNJ-42165279 dilutions or vehicle control. Pre-incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period.
-
Fluorescence Measurement: Measure the fluorescence generated by the product (e.g., 7-amino-4-methylcoumarin (B1665955) - AMC) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of JNJ-42165279 relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
Leukocyte FAAH Activity Assay (from Clinical Trials)
This protocol describes the measurement of FAAH activity in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker.
Detailed Steps:
-
Blood Collection and PBMC Isolation: Collect whole blood from subjects in tubes containing an anticoagulant (e.g., heparin). Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: Resuspend the isolated PBMCs in a lysis buffer and homogenize to release the intracellular contents, including the FAAH enzyme.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization of FAAH activity.
-
FAAH Activity Measurement: Perform a fluorometric or radiometric assay on the cell lysate, similar to the in vitro assay described above, using a known amount of total protein per reaction.
-
Data Analysis: Express FAAH activity as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein). Calculate the percentage of remaining FAAH activity at post-dose time points relative to the pre-dose baseline.
Brain FAAH Occupancy Measurement by PET (from Clinical Trials)
This protocol outlines the procedure for determining the in-brain occupancy of FAAH by JNJ-42165279 using Positron Emission Tomography (PET) with the radiotracer [11C]MK-3168.
Caption: Workflow for determining brain FAAH occupancy using PET.
Detailed Steps:
-
Subject Preparation: Screen healthy volunteers for eligibility.
-
Baseline PET Scan: On the first day of the study, perform a baseline PET scan. This involves the intravenous injection of the radiotracer [11C]MK-3168, followed by dynamic brain imaging for a specified duration (e.g., 90 minutes).
-
Drug Administration: Administer a single oral dose of JNJ-42165279 or placebo. For multiple-dose studies, subjects receive daily doses for a defined period.
-
Post-Dose PET Scan: At a specified time after JNJ-42165279 administration (e.g., at the time of expected peak plasma concentration or at trough), perform a second PET scan with [11C]MK-3168.
-
Image Acquisition and Analysis: Reconstruct the dynamic PET data. Co-register the PET images with an anatomical MRI scan for region-of-interest (ROI) analysis.
-
Kinetic Modeling: Apply a suitable kinetic model (e.g., a two-tissue compartment model) to the time-activity curves for each ROI to estimate the non-displaceable binding potential (BPND) of [11C]MK-3168 at baseline and post-dose.
-
Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
Conclusion
JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in both preclinical models and human subjects. It effectively and dose-dependently inhibits FAAH in the brain and periphery, leading to a significant elevation of endogenous fatty acid amides. While preclinical studies showed promise in a model of neuropathic pain, clinical trials in social anxiety disorder and autism spectrum disorder have yielded mixed results, with some evidence of anxiolytic effects but failure to meet primary endpoints in larger studies. The extensive pharmacokinetic, pharmacodynamic, and brain occupancy data available for JNJ-42165279 make it a valuable tool for further neuroscience research into the role of the endocannabinoid system in health and disease. Further investigation may be warranted to explore its potential in other psychiatric and neurological conditions, possibly with optimized dosing strategies.
References
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of JNJ-5207787: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the In Vitro and In Vivo Pharmacology of a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist
This technical guide provides a comprehensive overview of the preclinical studies involving JNJ-5207787, a novel small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's pharmacological properties, experimental methodologies, and relevant signaling pathways. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Core Data Presentation
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Tissue/Cell Line | Radioligand | pIC50 (Mean ± SEM) |
| Y2 | Human | KAN-Ts Cells | [¹²⁵I]PYY | 7.00 ± 0.10 |
| Y2 | Rat | Hippocampus | [¹²⁵I]PYY | 7.10 ± 0.20 |
pIC50 is the negative logarithm of the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Cell Line | Stimulating Ligand | pIC50 (Mean ± SEM) |
| [³⁵S]GTPγS Binding | KAN-Ts Cells | PYY | 7.20 ± 0.12 |
This assay measures the functional antagonism of the Y2 receptor by quantifying the inhibition of PYY-stimulated [³⁵S]GTPγS binding.
Table 3: Selectivity of this compound for Human NPY Receptor Subtypes
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. Y2 (> fold) |
| Y1 | <5.0 | >100 |
| Y4 | <5.0 | >100 |
| Y5 | <5.0 | >100 |
Selectivity was determined by radioligand binding assays.
Table 4: In Vivo Pharmacokinetics of this compound in Rats
| Administration Route | Dose (mg/kg) | Time Point (min) | Brain Concentration (Cmax; ng/mL ± SEM) |
| Intraperitoneal | 30 | 30 | 1351 ± 153 |
This data demonstrates that this compound penetrates the brain after systemic administration.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (pIC50) of this compound for the human and rat NPY Y2 receptors and to assess its selectivity against other human NPY receptor subtypes (Y1, Y4, and Y5).
Materials:
-
Cell Lines: KAN-Ts cells (expressing human Y2 receptor).
-
Tissue: Rat hippocampus.
-
Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY).
-
Test Compound: this compound.
-
Membrane Preparation:
-
KAN-Ts cells were grown to confluence, harvested, and homogenized in cold 50 mM Tris-HCl buffer.
-
Rat hippocampi were dissected and homogenized in the same buffer.
-
Homogenates were centrifuged, and the resulting pellets containing the cell membranes were resuspended in assay buffer.
-
-
Assay Buffer: Composition not specified in the primary source, but typically consists of a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Filtration System: Multi-well plate harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: Membrane preparations were incubated with a fixed concentration of [¹²⁵I]PYY and varying concentrations of this compound in a 96-well plate.
-
Equilibrium: The incubation was carried out at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: The filters were washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters was quantified using a gamma or scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [¹²⁵I]PYY (IC50) was determined by non-linear regression analysis. The pIC50 was then calculated as the negative logarithm of the IC50. Specific binding was defined as the difference between total binding and non-specific binding (determined in the presence of a high concentration of an unlabeled NPY agonist).
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional antagonist activity of this compound at the human Y2 receptor.
Materials:
-
Cell Line: KAN-Ts cells.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: Peptide YY (PYY).
-
Test Compound: this compound.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.
-
Filtration System and Scintillation Counter.
Procedure:
-
Membrane Preparation: Membranes from KAN-Ts cells were prepared as described for the radioligand binding assay.
-
Incubation: Membranes were incubated with a fixed concentration of PYY, varying concentrations of this compound, and [³⁵S]GTPγS in the assay buffer.
-
Reaction: The incubation was carried out at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated G-protein activation and subsequent [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction was stopped by rapid filtration through glass fiber filters.
-
Washing and Counting: Filters were washed and the bound radioactivity was quantified as described above.
-
Data Analysis: The concentration of this compound that inhibited 50% of the PYY-stimulated [³⁵S]GTPγS binding (IC50) was determined. The pIC50 was calculated from the IC50 value.
In Vitro and Ex Vivo Receptor Autoradiography
Objective: To visualize the distribution of Y2 receptors in the rat brain and to determine the in vivo receptor occupancy of this compound.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Radioligand: [¹²⁵I]PYY.
-
Test Compound: this compound.
-
Cryostat: For sectioning frozen brain tissue.
-
Phosphor Imaging System or X-ray film.
Procedure for In Vitro Autoradiography:
-
Tissue Preparation: Untreated rats were euthanized, and their brains were rapidly removed, frozen, and sectioned on a cryostat (e.g., 20 µm sections).
-
Incubation: Brain sections were incubated with [¹²⁵I]PYY in the presence or absence of this compound.
-
Washing: Sections were washed in buffer to remove unbound radioligand.
-
Drying and Exposure: The sections were dried and apposed to a phosphor imaging plate or X-ray film.
-
Imaging and Analysis: The resulting autoradiograms were analyzed to determine the anatomical distribution of [¹²⁵I]PYY binding sites and the displacement by this compound.
Procedure for Ex Vivo Receptor Autoradiography:
-
Dosing: Rats were administered a single intraperitoneal dose of this compound (30 mg/kg) or vehicle.
-
Tissue Harvesting: At a specified time point post-dosing (e.g., 30 minutes), rats were euthanized, and their brains were removed and frozen.
-
Sectioning and Incubation: Brains were sectioned, and the sections were incubated with [¹²⁵I]PYY.
-
Washing, Drying, and Exposure: The same procedure as for in vitro autoradiography was followed.
-
Analysis: The reduction in [¹²⁵I]PYY binding in the brains of this compound-treated animals compared to vehicle-treated animals was quantified to determine the percentage of Y2 receptor occupancy.
Mandatory Visualizations
Signaling Pathway
The Neuropeptide Y Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist like Peptide YY (PYY), the receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi protein. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of PYY and preventing this signaling cascade.
Caption: NPY Y2 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship: In Vivo Receptor Occupancy Study
This diagram outlines the logical flow of the ex vivo receptor autoradiography experiment to determine the in vivo receptor occupancy of this compound in the rat brain.
Caption: Ex Vivo Receptor Occupancy Workflow.
JNJ-5207787: A Technical Overview of Preclinical Pharmacology
Disclaimer: This document summarizes the publicly available preclinical pharmacological data for JNJ-5207787. A comprehensive safety and toxicity profile for this compound is not available in the public domain. The information presented here is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete assessment of the compound's safety.
Introduction
This compound is a small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] It has been investigated for its potential role in modulating central and peripheral Y2 receptor-mediated physiological processes. This technical guide provides a summary of the available in vitro and in vivo pharmacological data, along with the methodologies used in these preclinical studies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/Cell Line | Receptor | Value | Reference |
| pIC50 (Binding) | Human (KAN-Ts cells) | Y2 | 7.00 ± 0.10 | [1] |
| pIC50 (Binding) | Rat (Hippocampus) | Y2 | 7.10 ± 0.20 | [1] |
| Selectivity | Human | Y1, Y4, Y5 | >100-fold vs Y2 | [1] |
| pIC50 (Functional Antagonism) | Human (KAN-Ts cells) | Y2 | 7.20 ± 0.12 (corrected) | [1] |
Table 2: In Vivo Pharmacokinetics in Rats
| Administration Route | Dose | Cmax (Brain) | Tmax (Brain) | Reference |
| Intraperitoneal | 30 mg/kg | 1351 ± 153 ng/ml | 30 min | [1] |
Experimental Protocols
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity and selectivity of this compound for NPY receptors.
-
Methodology:
-
Human Y2 Receptor Binding: Conducted using KAN-Ts cells, which express the human Y2 receptor. The assay measured the ability of this compound to displace the radioligand [125I]PYY from the receptor.
-
Rat Y2 Receptor Binding: Performed on membrane preparations from the rat hippocampus. Similar to the human assay, it measured the displacement of [125I]PYY.
-
Selectivity Assays: Binding affinity for human Y1, Y4, and Y5 receptors was evaluated to determine the selectivity of this compound.[1]
-
In Vitro Functional Antagonism Assay
-
Objective: To confirm the antagonist activity of this compound at the human Y2 receptor.
-
Methodology:
-
[35S]GTPγS Binding Assay: This assay was performed in KAN-Ts cells. The ability of this compound to inhibit the PYY-stimulated binding of [35S]GTPγS to G-proteins coupled to the Y2 receptor was measured. A corrected pIC50 value was calculated to determine the functional antagonist potency.[1]
-
In Vivo Brain Penetration and Receptor Occupancy in Rats
-
Objective: To assess the ability of this compound to cross the blood-brain barrier and bind to its target receptor in the brain.
-
Methodology:
-
Animal Model: Male rats were used.
-
Dosing: this compound was administered via intraperitoneal injection at a dose of 30 mg/kg.
-
Brain Concentration Measurement: At various time points after administration, brain tissue was collected, and the concentration of this compound was determined to calculate the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax).
-
Ex Vivo Receptor Autoradiography: To confirm target engagement, brain sections were prepared and subjected to autoradiography using a radiolabeled ligand for the Y2 receptor. The displacement of the radioligand in the brains of treated animals compared to control animals indicated receptor occupancy by this compound.[1]
-
Visualizations
Neuropeptide Y Y2 Receptor Signaling Pathway
Caption: Neuropeptide Y Y2 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Rat Study
Caption: Experimental workflow for the in vivo pharmacokinetic and receptor occupancy study of this compound in rats.
Conclusion: Data Gaps in Safety and Toxicity
The available public information on this compound is limited to its initial pharmacological characterization as a potent and selective NPY Y2 receptor antagonist with brain penetrating properties in rats.[1] There is a notable absence of comprehensive preclinical safety and toxicity data, including but not limited to:
-
Acute, sub-chronic, and chronic toxicity studies
-
Genotoxicity assays
-
Carcinogenicity studies
-
Reproductive and developmental toxicity studies
-
Safety pharmacology assessments (e.g., cardiovascular, respiratory, and central nervous system effects)
-
Clinical trial data on safety and tolerability in humans
Without this crucial information, a thorough assessment of the safety and toxicity profile of this compound cannot be conducted. Researchers and drug development professionals should be aware of these significant data gaps when considering this compound for further investigation.
References
An In-depth Technical Guide to JNJ-5207787: A Selective Neuropeptide Y Y2 Receptor Antagonist
This technical guide provides comprehensive information on JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its procurement, pharmacological properties, and the experimental protocols used for its characterization.
Supplier and Purchasing Information
This compound is a specialized research chemical. Its availability can be limited, and procurement often requires engaging with suppliers that cater to the life sciences research community. Below is a summary of potential suppliers and the compound's status. Please note that availability and pricing are subject to change, and direct inquiry with the vendors is recommended.
| Supplier | CAS Number | Purity | Status | Notes |
| Active Biopharma | 683746-68-1 | >98% | Appears Available | Lists the product with solubility and storage information.[1] |
| R&D Systems (a Bio-Techne brand) | 683746-68-1 | ≥98% | Discontinued | The product (Catalog #4018) has been withdrawn from sale for commercial reasons.[2][3] |
| Cayman Chemical (via Biomol) | 683746-68-1 | N/A | Appears Available | Listed for sale through distributor Biomol.[4] |
| Gentaur Omics | N/A | N/A | Not Available For Sale | The product page indicates it is not available for sale.[5] |
Disclaimer: This list is for informational purposes only. Inclusion on this list does not constitute an endorsement. Researchers should perform their own due diligence before procurement.
Physicochemical and Pharmacological Data
This compound, with the chemical name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, is a brain-penetrant small molecule designed as a selective antagonist for the NPY Y2 receptor.[6]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 683746-68-1 | [1][2] |
| Molecular Formula | C32H38N4O2 | [1][2] |
| Molecular Weight | 510.67 g/mol | [1][2] |
| Solubility | Soluble to 10 mM in DMSO and ethanol (B145695) (with gentle warming) | [2] |
| Purity | ≥98% | [1][2] |
Table 2: In Vitro Pharmacological Profile
| Parameter | Species/System | Value | Source |
| pIC50 (PYY Binding) | Human Y2 Receptor (KAN-Ts cells) | 7.00 ± 0.10 | [6] |
| pIC50 (PYY Binding) | Rat Y2 Receptor (Hippocampus) | 7.10 ± 0.20 | [6] |
| IC50 | NPY Y2 Receptor | 0.1 µM | [2] |
| Selectivity | >100-fold vs. Human Y1, Y4, Y5 Receptors | Radioligand Binding | [2][6] |
| pIC50 (GTPγS Binding) | Human Y2 Receptor (KAN-Ts cells) | 7.20 ± 0.12 (corrected) | [6] |
Table 3: In Vivo Pharmacokinetic Profile
| Parameter | Species | Dose & Route | Value | Time | Source |
| Brain Penetration (Cmax) | Rat | 30 mg/kg, Intraperitoneal | 1351 ± 153 ng/ml | 30 min | [6] |
Signaling Pathways and Experimental Workflows
Visualizations of the relevant biological pathways and experimental procedures provide a clearer understanding of the context in which this compound is studied.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays. Based on the published research, here are the detailed methodologies for key experiments.[6]
A. Radioligand Binding Assay Protocol (for Y2 Receptor Affinity)
-
Membrane Preparation : Membranes are prepared from KAN-Ts cells expressing the human Y2 receptor or from specific rat brain regions known to express the Y2 receptor, such as the hippocampus.
-
Incubation : Prepared membranes are incubated in a suitable buffer (e.g., Tris-HCl) with a constant concentration of a radiolabeled Y2 receptor agonist, typically [125I]-labeled Peptide YY ([125I]PYY).
-
Competition : The incubation mixture also contains varying concentrations of the unlabeled competitor compound, this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard agonist.
-
Filtration : The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Washing : Filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis : The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the pIC50 (-log(IC50)) are calculated.
B. [35S]GTPγS Binding Assay Protocol (for Functional Antagonism)
-
Principle : This assay measures the functional consequence of GPCR activation. Agonist binding to a Gi/o-coupled receptor like Y2 stimulates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.
-
Membrane Preparation : Similar to the binding assay, membranes from cells expressing the Y2 receptor are used.
-
Incubation : Membranes are incubated in a buffer containing GDP, the Y2 receptor agonist (e.g., PYY), [35S]GTPγS, and varying concentrations of the antagonist, this compound.
-
Reaction : The agonist stimulates the binding of [35S]GTPγS to the G-proteins. This compound, as an antagonist, will inhibit this agonist-stimulated binding in a concentration-dependent manner.
-
Termination and Filtration : The assay is terminated by rapid filtration, similar to the radioligand binding assay.
-
Quantification : The amount of bound [35S]GTPγS on the filters is measured via liquid scintillation counting.
-
Data Analysis : The results are used to determine the potency of this compound in blocking the functional response to the agonist, yielding a functional IC50 value.[6]
C. Ex Vivo Receptor Autoradiography (for Brain Penetration and Target Engagement)
-
Dosing : Rats are administered this compound via a systemic route (e.g., intraperitoneally at 30 mg/kg).[6]
-
Tissue Collection : At a specified time point post-administration (e.g., 30 minutes), the animals are euthanized, and their brains are rapidly removed and frozen.[6]
-
Sectioning : The frozen brains are sliced into thin sections (e.g., 20 µm) using a cryostat.
-
Radioligand Incubation : The brain sections are incubated with a solution containing a radiolabeled Y2 ligand (e.g., [125I]PYY) to label the Y2 receptors that are not occupied by the administered this compound.
-
Washing and Drying : Sections are washed to remove unbound radioligand and then dried.
-
Imaging : The dried sections are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal.
-
Analysis : The resulting image shows the distribution of available Y2 receptors. A reduction in signal in drug-treated animals compared to vehicle-treated controls indicates that this compound has penetrated the brain and occupied its target receptor.[6]
References
- 1. JNJ 5207787/JNJ5207787|683746-68-1|Active Biopharma Corp [activebiopharma.com]
- 2. rndsystems.com [rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | CAS 683746-68-1 | Cayman Chemical | Biomol.de [biomol.com]
- 5. JNJ 5207787 - 50mg | Omics Nursing Science & Education Network (ONSEN) [omics.gentaur.com]
- 6. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ-5207787 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207787 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] As a brain-penetrant small molecule, it serves as a valuable pharmacological tool for investigating the in vivo roles of central and peripheral Y2 receptors.[1][2] The Y2 receptor, a Gi-protein coupled receptor, is implicated in a variety of physiological processes, including appetite regulation, anxiety, and synaptic transmission.[3][4] this compound exerts its antagonistic effect by inhibiting the binding of endogenous ligands such as Peptide YY (PYY) to the Y2 receptor.[1][2] This document provides detailed application notes and a comprehensive protocol for the intraperitoneal (IP) administration of this compound in rodent models, compiled from available literature and standard laboratory practices.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide | [1][2] |
| Molecular Weight | 510.67 g/mol | |
| Solubility | Soluble to 10 mM in DMSO with gentle warming; Soluble to 10 mM in ethanol (B145695) with gentle warming. | |
| Receptor Selectivity | >100-fold selective for Y2 receptor over Y1, Y4, and Y5 receptors. | [1][2] |
| In Vitro Potency (pIC50) | Human Y2: 7.00 ± 0.10; Rat Y2: 7.10 ± 0.20 | [1][2] |
| Reported In Vivo Dose (Rat) | 30 mg/kg via intraperitoneal injection | [1][2] |
| Brain Penetration (Rat) | Cmax = 1351 ± 153 ng/ml at 30 minutes post-IP injection (30 mg/kg) | [1][2] |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
Note: The specific vehicle used in the original in vivo study by Bonaventure et al. (2004) was not reported. The following protocol describes a commonly used vehicle for hydrophobic compounds for in vivo administration. Researchers should perform their own vehicle safety assessments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG400, 50 µl of Tween 80, and 450 µl of sterile saline.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to create a stock solution. Gently warm and vortex until the compound is completely dissolved.
-
Add the PEG400 and Tween 80 to the dissolved this compound/DMSO solution and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
-
Final Formulation: The final solution should be a clear, homogenous mixture. If any precipitation occurs, gentle warming and vortexing may be required. Prepare the formulation fresh on the day of the experiment.
Protocol for Intraperitoneal Injection in Rats
This protocol is based on standard operating procedures for IP injections in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringes (e.g., 1 ml or 3 ml)
-
Appropriately sized sterile needles (e.g., 23-25 gauge for rats)
-
70% ethanol
-
Gauze pads
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the injection volume. The maximum recommended injection volume is typically less than 10 ml/kg.
-
Properly restrain the animal. For rats, a two-person technique is often preferred for safety and stability. One person restrains the rat while the other performs the injection.
-
-
Injection Site Identification:
-
Position the rat in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
The injection site is in the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.
-
-
Injection Technique:
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been punctured. If blood, urine, or intestinal contents appear in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If there is no aspirate, slowly and steadily inject the calculated volume of the this compound formulation into the peritoneal cavity.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad if any bleeding occurs.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abdominal irritation.
-
Observe the animal's behavior, posture, and activity levels for a period post-injection as determined by the experimental design.
-
Visualizations
NPY Y2 Receptor Signaling Pathway
Caption: NPY Y2 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for Intraperitoneal Injection of this compound
References
- 1. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Seizure-induced overexpression of NPY induces epileptic tolerance in a mouse model of spontaneous recurrent seizures [frontiersin.org]
Application Notes and Protocols for JNJ-5207787 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JNJ-5207787, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, in rodent models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the quantitative data on this compound dosage and pharmacokinetics in rats. While specific studies on this compound in mice are limited, a dosage of 30 mg/kg via intraperitoneal injection has been shown to achieve high brain and plasma concentrations for a similar compound, JNJ-54175446.
| Parameter | Rat | Mouse (Inferred) | Reference |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) | [1] |
| Dosage | 30 mg/kg | 30 mg/kg | [1] |
| Vehicle | Soluble to 10 mM in DMSO with gentle warming and to 10 mM in ethanol (B145695) with gentle warming.[2] | Soluble to 10 mM in DMSO with gentle warming and to 10 mM in ethanol with gentle warming.[2] | [2] |
| Frequency of Administration | Single dose for pharmacokinetic and receptor occupancy studies.[1] | Not specified, likely single dose for acute studies. | |
| Maximum Brain Concentration (Cmax) | 1351 ± 153 ng/ml at 30 minutes post-injection.[1] | Not determined for this compound. | [1] |
| Receptor Occupancy | Demonstrated occupancy of Y2 receptor binding sites in the brain.[1] | Not determined for this compound. | [1] |
Signaling Pathway
Neuropeptide Y (NPY) Y2 Receptor Signaling Pathway
This compound acts as an antagonist at the Neuropeptide Y Y2 receptor (Y2R), which is a G-protein coupled receptor (GPCR). The primary signaling mechanism of the Y2R involves coupling to inhibitory G-proteins (Gi/o). Activation of the Y2R by its endogenous ligands, such as NPY and Peptide YY (PYY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Y2R activation can modulate intracellular calcium channels. As an antagonist, this compound blocks these downstream effects.
References
JNJ-5207787: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document includes detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound and other investigational compounds with the NPY Y2 receptor.
Introduction
This compound, chemically known as N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, is a small molecule antagonist that demonstrates high affinity and selectivity for the NPY Y2 receptor. The NPY system, including the Y2 receptor, is implicated in a variety of physiological processes such as appetite regulation, anxiety, and cardiovascular function. The Y2 receptor, a G protein-coupled receptor (GPCR), is predominantly found presynaptically, where it inhibits neurotransmitter release. This compound serves as a valuable pharmacological tool for investigating the therapeutic potential of Y2 receptor modulation.
Data Presentation
The binding characteristics of this compound have been determined through competitive radioligand binding assays. The following tables summarize the quantitative data for its affinity and selectivity.
Table 1: Binding Affinity of this compound for NPY Y2 Receptors
| Receptor Source | Species | Radioligand | pIC50 (± SEM) | IC50 (nM) |
| KAN-Ts Cells | Human | [¹²⁵I]PYY | 7.00 (± 0.10) | 100 |
| Rat Hippocampus | Rat | [¹²⁵I]PYY | 7.10 (± 0.20) | 79.4 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Selectivity Profile of this compound for Human NPY Receptor Subtypes
| Receptor Subtype | Fold Selectivity vs. Y2 |
| Y1 | >100 |
| Y4 | >100 |
| Y5 | >100 |
Signaling Pathway
The NPY Y2 receptor is a member of the G protein-coupled receptor family and primarily signals through the Gi/o pathway. Upon agonist binding, the receptor activates inhibitory G proteins, which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
Experimental Protocols
The following protocols provide a detailed methodology for conducting competitive radioligand binding assays to determine the affinity of test compounds for the NPY Y2 receptor.
Protocol 1: Membrane Preparation from KAN-Ts Cells (Human Y2 Receptor)
Materials:
-
KAN-Ts cells expressing the human NPY Y2 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™, Mini, EDTA-free)
-
Dounce homogenizer or similar
-
Centrifuge and ultracentrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Harvest KAN-Ts cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay.
-
Store the membrane preparations in aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
Membrane preparation (from Protocol 1 or rat hippocampus)
-
Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY)
-
Test compound (e.g., this compound)
-
Non-specific binding control: Unlabeled NPY or PYY (1 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation fluid and gamma counter
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [¹²⁵I]PYY (at a final concentration close to its Kd, e.g., 25-50 pM), and 50 µL of diluted membrane preparation.
-
Non-specific Binding: 25 µL unlabeled NPY (1 µM), 25 µL [¹²⁵I]PYY, and 50 µL of diluted membrane preparation.
-
Competitive Binding: 25 µL of each test compound dilution, 25 µL [¹²⁵I]PYY, and 50 µL of diluted membrane preparation.
-
-
The final assay volume is 100 µL. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubate the plates at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Application Notes and Protocols: GTPγS Binding Assay for the P2Y2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated by the endogenous nucleotides Uridine-5'-triphosphate (UTP) and Adenosine-5'-triphosphate (ATP). Upon activation, the P2Y2 receptor couples to multiple G protein subtypes, including Gq/11, Go, and G12, initiating a cascade of intracellular signaling events.[1] These pathways are integral to a variety of physiological processes, making the P2Y2 receptor a significant target for drug discovery.
The [35S]GTPγS binding assay is a functional method used to quantify the activation of G proteins following agonist stimulation of a GPCR.[2][3][4] This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the heterotrimeric G protein.[2][5] The accumulation of [35S]GTPγS is directly proportional to the extent of G protein activation by an agonist.[2] This application note provides a detailed protocol for performing a [35S]GTPγS binding assay to characterize the activity of agonists at the human P2Y2 receptor, using UTP as a reference agonist.
Note on JNJ-5207787: Initial inquiry referenced this compound as a P2Y2 receptor agonist. However, published literature identifies this compound as a selective antagonist of the Neuropeptide Y Y2 (NPY Y2) receptor. This protocol, therefore, focuses on the characterization of the endogenous P2Y2 receptor agonist, UTP.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by an agonist like UTP leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The activated Gα subunits, in turn, modulate the activity of various downstream effector enzymes. The primary signaling cascade initiated by P2Y2 receptor activation involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocol: [35S]GTPγS Binding Assay
This protocol is designed for a 96-well plate format and outlines the steps for determining the potency and efficacy of UTP at the human P2Y2 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials and Reagents:
-
Membranes: Crude membrane preparations from cells stably expressing the human P2Y2 receptor.
-
[35S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determining non-specific binding.
-
GDP (Guanosine 5'-diphosphate): To facilitate the exchange of [35S]GTPγS.
-
UTP (Uridine-5'-triphosphate): P2Y2 receptor agonist.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
96-well Filter Plates: GF/B or equivalent.
-
Scintillation Cocktail.
-
Plate Reader: Capable of measuring radioactivity.
Experimental Workflow Diagram:
References
- 1. Structural insight into the self-activation and G-protein coupling of P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using JNJ-5207787
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207787 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] NPY and its receptors are integral to a variety of physiological processes, including appetite regulation, anxiety, and pain perception. The Y2 receptor, specifically, is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound exerts its antagonistic effects by competitively binding to the Y2 receptor, thereby blocking the intracellular signaling cascade initiated by endogenous ligands such as Peptide YY (PYY) and NPY.
These application notes provide detailed protocols for two key cell-based assays essential for characterizing the pharmacological activity of this compound: a radioligand binding assay to determine its binding affinity and a functional [³⁵S]GTPγS binding assay to assess its antagonistic potency.
Data Presentation
The following table summarizes the quantitative data for this compound, providing a clear comparison of its activity at the human and rat NPY Y2 receptors.
| Assay Type | Receptor | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | Human NPY Y2 | KAN-Ts cells | pIC₅₀ | 7.00 ± 0.10 | [1] |
| Radioligand Binding | Rat NPY Y2 | Rat Hippocampus | pIC₅₀ | 7.10 ± 0.20 | [1] |
| Radioligand Binding | Human NPY Y2 | - | IC₅₀ | 0.1 µM | [2] |
| [³⁵S]GTPγS Binding | Human NPY Y2 | KAN-Ts cells | pIC₅₀ (corrected) | 7.20 ± 0.12 | [1] |
Signaling Pathway
The NPY Y2 receptor is a Gi-coupled GPCR. Upon binding of an agonist like PYY, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ subunits, inhibits adenylyl cyclase, and leads to a decrease in intracellular cAMP levels. This compound, as an antagonist, binds to the Y2 receptor and prevents this signaling cascade.
Caption: NPY Y2 receptor signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the NPY Y2 receptor.
Experimental Workflow:
Caption: Workflow for the radioligand competition binding assay.
Materials:
-
Cell Membranes: Prepared from KAN-Ts cells (expressing human NPY Y2 receptor) or rat hippocampus.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY)
-
Test Compound: this compound
-
Non-specific Binding Control: High concentration of unlabeled PYY (e.g., 1 µM)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine
-
Cell harvester
-
Gamma counter
Protocol:
-
Membrane Preparation:
-
Culture KAN-Ts cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled PYY (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [¹²⁵I]-PYY (at a concentration near its Kd).
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. The antagonistic effect of this compound is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Experimental Workflow:
References
Application Notes and Protocols for Ex Vivo Receptor Autoradiography with JNJ-5207787
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ex vivo receptor autoradiography studies using JNJ-5207787, a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor.
Introduction
This compound, with the chemical name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, is a small molecule antagonist of the NPY Y2 receptor.[1] It is a valuable pharmacological tool for investigating the role of central and peripheral Y2 receptors in various physiological processes. Ex vivo receptor autoradiography is a powerful technique to assess the in vivo target engagement of this compound by measuring its occupancy of Y2 receptors in tissues after systemic administration to an animal.[1][2] This method provides crucial information on brain penetration and the relationship between drug dosage, plasma/tissue concentration, and receptor occupancy.[3][4]
Quantitative Data Summary
The binding characteristics of this compound have been determined through various in vitro assays, demonstrating its high affinity and selectivity for the NPY Y2 receptor.
| Parameter | Species/System | Value | Reference |
| pIC50 | Human Y2 Receptor (KAN-Ts cells) | 7.00 ± 0.10 | [1] |
| pIC50 | Rat Y2 Receptor (Hippocampus) | 7.10 ± 0.20 | [1] |
| pIC50 (corrected) | PYY-stimulated [35S]GTPγS binding (KAN-Ts cells) | 7.20 ± 0.12 | [1] |
| Selectivity | Human Y1, Y4, and Y5 Receptors | >100-fold | [1][5] |
| IC50 | NPY Y2 Receptor | 0.1 µM | [5] |
Signaling Pathway of the NPY Y2 Receptor and Action of this compound
The NPY Y2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, such as Peptide YY (PYY) or Neuropeptide Y (NPY), the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This activation is often measured by the binding of GTPγS. This compound acts as an antagonist, blocking the binding of endogenous ligands and thereby inhibiting the downstream signaling cascade.
Figure 1: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.
Experimental Protocols
Ex Vivo Receptor Autoradiography Protocol for this compound
This protocol is designed to determine the in vivo occupancy of NPY Y2 receptors by this compound in the brain following systemic administration in rats.[1] The methodology is adapted from established ex vivo autoradiography procedures.[2][4]
1. Animal Dosing and Tissue Collection:
-
Administer this compound to rats via the desired route (e.g., intraperitoneally, 30 mg/kg).[1]
-
Include a vehicle-treated control group.
-
At a predetermined time point post-administration (e.g., 30 minutes for Cmax), euthanize the animals.[1]
-
Rapidly extract the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Store the frozen brains at -80°C until sectioning.
2. Cryosectioning:
-
Mount the frozen brains onto a cryostat chuck.
-
Cut coronal brain sections at a thickness of 20 µm.[4]
-
Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost® Plus).[4]
-
Store the slide-mounted sections at -80°C.
3. Radioligand Incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Prepare an incubation buffer (specific buffer composition should be optimized, but a common starting point is a Tris-based buffer).
-
The radioligand of choice for labeling NPY Y2 receptors is typically [125I]PYY.[1]
-
Prepare the radioligand solution in the incubation buffer at a concentration appropriate to label the Y2 receptors (e.g., a concentration near the Kd for the receptor).
-
To determine non-specific binding, a parallel set of slides is incubated with the radioligand solution containing a high concentration of an unlabeled Y2 receptor ligand (e.g., unlabeled PYY or this compound itself at 10 µM).[1]
-
Cover the sections with the radioligand solution (with or without the competing ligand) and incubate in a humidified chamber at room temperature for a sufficient time to reach binding equilibrium (e.g., 15-60 minutes).[4]
4. Washing and Drying:
-
Rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple washes (e.g., 3 washes of 5 minutes each).[4]
-
Perform a final quick dip in ice-cold distilled water to remove buffer salts.[4]
-
Dry the slides rapidly under a stream of cool, dry air.[4]
5. Imaging:
-
Appose the dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.[4]
-
Expose for an appropriate duration (e.g., 1-7 days) depending on the signal intensity.[4]
-
Scan the imaging screen using a phosphor imager.[4]
6. Data Analysis:
-
Use densitometry software to quantify the signal intensity in specific brain regions of interest known to express Y2 receptors (e.g., hypothalamus, hippocampus, substantia nigra).[1]
-
Convert the measured signal (e.g., photostimulated luminescence or optical density) to radioactive concentration (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region.
-
Determine receptor occupancy in the this compound-treated animals as the percentage reduction in specific binding compared to the vehicle-treated controls.
Figure 2: Experimental workflow for ex vivo receptor autoradiography with this compound.
[35S]GTPγS Binding Autoradiography Protocol
This protocol can be used to confirm the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.[1]
1. Tissue Preparation:
-
Prepare brain sections as described in the ex vivo protocol (steps 1 and 2).
2. Pre-incubation:
-
Pre-incubate the sections in a buffer to remove endogenous nucleotides.
3. Incubation:
-
Incubate the sections in a buffer containing GDP, the agonist (e.g., PYY), and [35S]GTPγS.
-
For testing this compound, include it in the incubation medium at various concentrations.
-
To determine non-specific binding, incubate a set of slides in the presence of a high concentration of unlabeled GTPγS.
4. Washing, Drying, Imaging, and Analysis:
-
Follow the same procedures for washing, drying, imaging, and data analysis as outlined in the ex vivo receptor autoradiography protocol (steps 4-6). The analysis will focus on the inhibition of PYY-stimulated [35S]GTPγS binding by this compound.[1]
Conclusion
This compound is a well-characterized NPY Y2 receptor antagonist. The provided protocols for ex vivo receptor autoradiography and [35S]GTPγS binding offer robust methods for researchers to investigate its pharmacokinetic and pharmacodynamic properties in preclinical models. These studies are essential for understanding its potential as a therapeutic agent.
References
- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. This compound | CAS 683746-68-1 | Cayman Chemical | Biomol.de [biomol.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. rndsystems.com [rndsystems.com]
Preparation of JNJ-5207787 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of JNJ-5207787, a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. Adherence to proper preparation techniques is crucial for ensuring the accuracy and reproducibility of experimental results. This guide outlines the chemical and physical properties of this compound, detailed protocols for dissolution, and recommendations for storage to maintain compound integrity.
Introduction
This compound is a potent and selective small molecule antagonist of the NPY Y2 receptor, which is involved in various physiological processes. Accurate preparation of this compound stock solutions is the first critical step for reliable in vitro and in vivo studies. This protocol provides standardized procedures to ensure consistent solution quality.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₃₈N₄O₂ |
| Molecular Weight ( g/mol ) | 510.67 |
| CAS Number | 683746-68-1 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility in DMSO | Soluble up to 100 mM[1] |
| Solubility in Ethanol | Soluble up to 10 mM with gentle warming |
| Storage of Solid | Room Temperature |
Note: Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.
Recommended Concentrations for Experimental Use
The selection of an appropriate stock solution concentration should be guided by the intended experimental application. Table 2 provides typical concentration ranges for this compound in both in vitro and in vivo settings.
Table 2: Recommended Concentrations for this compound
| Application | Typical Working Concentration/Dose | Recommended Stock Concentration |
| In Vitro | 10 µM[2] | 10 mM in DMSO |
| In Vivo (Rat) | 30 mg/kg (intraperitoneal)[2] | Dependent on formulation and dosing volume |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.
-
In case of contact, flush the affected area with copious amounts of water.
-
Refer to the material safety data sheet (MSDS) for comprehensive safety information. If a specific MSDS is not available, handle with the standard precautions for a novel chemical compound.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
-
Preparation: Before opening, gently tap the vial of this compound on a hard surface to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh out 5.11 mg of this compound using a calibrated analytical balance.
-
Calculation:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 510.67 g/mol x 1000 mg/g = 5.1067 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
To prepare a working solution from the 10 mM stock, perform a serial dilution in the appropriate cell culture medium or buffer.
Important Considerations:
-
To avoid precipitation when diluting in an aqueous medium, it is recommended to first make an intermediate dilution of the DMSO stock in the same solvent before adding it to the aqueous solution.
-
The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
The signaling pathway diagram below illustrates the mechanism of action of this compound.
Caption: this compound as an antagonist of the NPY Y2 receptor.
References
Application Notes and Protocols for JNJ-5207787 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of JNJ-5207787, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, in preclinical behavioral studies. The protocols detailed below are intended for investigating the potential anxiolytic and antidepressant-like effects of this compound in rodent models.
Introduction
This compound is a potent and selective antagonist of the Neuropeptide Y Y2 receptor.[1] The NPY system, particularly the Y2 receptor, is implicated in the regulation of mood and emotional behaviors. Presynaptic Y2 receptors act as autoreceptors, inhibiting the release of NPY, an endogenous anxiolytic and antidepressant peptide. Blockade of these receptors by an antagonist like this compound is hypothesized to increase synaptic NPY levels, thereby producing anxiolytic and antidepressant-like effects. This hypothesis is supported by studies showing that Y2 receptor knockout mice exhibit reduced anxiety-like behavior. While direct behavioral data for this compound in common anxiety and depression models are not extensively published, research on similar Y2 receptor antagonists, such as JNJ-31020028, has demonstrated antidepressant-like effects in the forced swim test in rats.[2]
The following protocols for the Elevated Plus Maze (EPM) and the Forced Swim Test (FST) are provided as standard models to assess the anxiolytic and antidepressant-like properties of this compound, respectively.
Pharmacokinetics and Dosage Considerations
In vivo studies in rats have shown that this compound effectively penetrates the brain after intraperitoneal (i.p.) administration. A dose of 30 mg/kg resulted in a maximum brain concentration (Cmax) of 1351 ± 153 ng/ml at 30 minutes post-injection, with significant occupancy of Y2 receptors in key brain regions like the hypothalamus.[1] Based on this and studies with similar compounds, a starting dose of 30 mg/kg (i.p.) is recommended for initial behavioral screening in rats. Dose-response studies are recommended to determine the optimal therapeutic window.
Data Presentation
The following tables are templates for the structured presentation of quantitative data obtained from the described behavioral assays.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 50 | ||||
| Positive Control (e.g., Diazepam) | Specify Dose |
Table 2: Effects of this compound in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |
| Vehicle | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 50 | |||
| Positive Control (e.g., Imipramine) | Specify Dose |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10x40 cm; central platform, 10x10 cm; elevated 50-70 cm from the floor).
-
This compound.
-
Vehicle (e.g., saline, DMSO, or as appropriate for solubilizing this compound).
-
Positive control anxiolytic (e.g., Diazepam).
-
Syringes and needles for administration.
-
Video tracking software and camera.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week before the experiment. Handle the animals for 2-3 minutes daily for 3-5 days leading up to the test to reduce handling stress.
-
Drug Administration:
-
Prepare fresh solutions of this compound, vehicle, and positive control on the day of testing.
-
Administer this compound (e.g., 10, 30, 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Administer the positive control according to its known pharmacokinetic profile.
-
-
Testing Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the trial.
-
Place the animal on the central platform of the EPM, facing one of the closed arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the video recordings using tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total arm entries) x 100].
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Protocol 2: Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral despair model used to screen for antidepressant-like activity.
Materials:
-
Cylindrical water tank (for rats: 40-50 cm height, 20 cm diameter).
-
Water at 23-25°C.
-
This compound.
-
Vehicle.
-
Positive control antidepressant (e.g., Imipramine).
-
Syringes and needles for administration.
-
Video camera or a trained observer with a stopwatch.
-
Towels for drying the animals.
Procedure:
-
Animal Acclimation: As described in the EPM protocol.
-
Drug Administration:
-
Administer this compound (e.g., 10, 30, 50 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
A chronic dosing regimen (e.g., once daily for 7-14 days) may also be considered to model clinical antidepressant effects.
-
-
Testing Procedure (Two-Day Protocol for Rats):
-
Day 1 (Pre-test/Habituation):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored for immobility.
-
-
Day 2 (Test Session):
-
24 hours after the pre-test, administer the assigned treatment.
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire session.
-
-
-
Data Analysis:
-
Score the 5-minute test session for the following behaviors:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.
-
-
A decrease in immobility time and an increase in swimming or climbing time are indicative of an antidepressant-like effect.
-
Mandatory Visualizations
Caption: Signaling pathway of NPY and the action of this compound.
Caption: General experimental workflow for behavioral studies.
References
Measuring the In Vitro Efficacy of JNJ-5207787: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for measuring the in vitro efficacy of JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.
Introduction to this compound
This compound is a small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1] Its chemical formula is C32H38N4O2, with a molecular weight of 510.67 g/mol .[2] this compound has demonstrated high selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5), making it a valuable tool for studying the specific roles of the Y2 receptor.[1][2]
Mechanism of Action and Signaling Pathway
The NPY Y2 receptor is a member of the Gi/o-coupled GPCR family. Upon binding of its endogenous ligands, such as NPY or Peptide YY (PYY), the Y2 receptor undergoes a conformational change that activates the intracellular Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the Y2 receptor but does not induce the conformational change required for G-protein activation. Instead, it competitively blocks the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade.
Quantitative Efficacy Data
The in vitro efficacy of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data.
| Parameter | Species/Cell Line | Assay Type | Value | Reference |
| pIC50 | Human (KAN-Ts cells) | [125I]PYY Binding | 7.00 ± 0.10 | [1] |
| pIC50 | Rat (Hippocampus) | [125I]PYY Binding | 7.10 ± 0.20 | [1] |
| IC50 | Human Y2 Receptor | [125I]PYY Binding | 100 nM | [3] |
| pIC50 (corrected) | Human (KAN-Ts cells) | [35S]GTPγS Binding | 7.20 ± 0.12 | [1] |
| Receptor Subtype | Selectivity vs. Y2 | Assay Type | Reference |
| Human Y1 | >100-fold | Radioligand Binding | [1] |
| Human Y4 | >100-fold | Radioligand Binding | [1] |
| Human Y5 | >100-fold | Radioligand Binding | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the efficacy of this compound are provided below.
Cell Culture (General Protocol for Adherent Cancer Cell Lines like KAN-Ts)
This protocol provides general guidelines for the culture of adherent cell lines. Specific conditions for KAN-Ts cells should be optimized based on supplier recommendations if available.
Materials:
-
Basal medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a culture flask at the desired seeding density.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Monitor cell growth and morphology daily. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet in fresh medium and re-plate at the desired split ratio.
Membrane Preparation for Binding Assays
Materials:
-
Cultured cells expressing the NPY Y2 receptor (e.g., KAN-Ts or transfected HEK293 cells)
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator until cells are sufficiently lysed.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer. Repeat the high-speed centrifugation step.
-
Storage: Resuspend the final membrane pellet in Storage Buffer, determine the protein concentration (e.g., using a BCA assay), aliquot, and store at -80°C until use.
Radioligand Binding Assay (Competition)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NPY Y2 receptor.
Materials:
-
Membrane preparation containing NPY Y2 receptors
-
Radioligand (e.g., [125I]Peptide YY)
-
This compound (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of an unlabeled NPY Y2 agonist/antagonist)
-
96-well microplates
-
Glass fiber filter mats
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add Binding Buffer, the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional Antagonism)
This functional assay measures the ability of this compound to block agonist-stimulated G-protein activation.
Materials:
-
Membrane preparation containing NPY Y2 receptors
-
[35S]GTPγS
-
NPY Y2 receptor agonist (e.g., PYY)
-
This compound
-
GDP (Guanosine diphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well microplates
-
Filtration apparatus and glass fiber filter mats
-
Scintillation counter and scintillation fluid
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the membrane preparation with varying concentrations of this compound for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the NPY Y2 agonist (typically at its EC80) to stimulate G-protein activation.
-
GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS and GDP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding in the presence of different concentrations of this compound. Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound to determine the IC50 value.
References
- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 683746-68-1 | Cayman Chemical | Biomol.de [biomol.com]
JNJ-5207787: A Potent and Selective Antagonist for Studying Neuropeptide Y Receptor Subtype 2 (Y2R) Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-5207787 is a non-peptidic, potent, and selective antagonist of the Neuropeptide Y (NPY) receptor subtype 2 (Y2R).[1] Its high affinity for the Y2 receptor and greater than 100-fold selectivity over other NPY receptor subtypes (Y1, Y4, and Y5) make it an invaluable pharmacological tool for investigating the physiological and pathological roles of the Y2R signaling pathway.[1] The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gi alpha subunit.[2][3] Activation of the Y2R by its endogenous ligands, such as Neuropeptide Y and Peptide YY (PYY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of calcium channels.[4][5] This signaling cascade is implicated in a wide range of physiological processes, including appetite regulation, anxiety, and pain perception.[3][4]
These application notes provide comprehensive data and detailed protocols for the use of this compound in studying the NPY Y2 receptor signaling pathway.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: In Vitro Binding Affinity of this compound at NPY Receptors
| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | pIC50 (Mean ± SEM) | IC50 (nM) | Selectivity (fold) vs. Y2R |
| Y2 | Human | KAN-Ts Cells | [¹²⁵I]PYY | 7.00 ± 0.10 | 100 | - |
| Y2 | Rat | Hippocampus | [¹²⁵I]PYY | 7.10 ± 0.20 | 79.4 | - |
| Y1 | Human | - | - | < 5.0 | >10,000 | >100 |
| Y4 | Human | - | - | < 5.0 | >10,000 | >100 |
| Y5 | Human | - | - | < 5.0 | >10,000 | >100 |
Data compiled from Bonaventure et al., 2004.[1]
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay Type | Receptor | Species | Cell Line | Agonist | pIC50 (Corrected, Mean ± SEM) |
| [³⁵S]GTPγS Binding | Y2 | Human | KAN-Ts Cells | PYY | 7.20 ± 0.12 |
Data compiled from Bonaventure et al., 2004.[1]
Signaling Pathway Diagram
References
- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
JNJ-5207787 solubility in DMSO and ethanol
This technical support guide provides essential information on the solubility of JNJ-5207787 in DMSO and ethanol (B145695), along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be utilized, although it may be less effective for achieving very high concentrations.
Q2: I am having difficulty dissolving this compound. What steps can I take?
If you encounter solubility issues, we recommend following our detailed experimental protocol, which includes the application of gentle heat and vortexing. For persistent issues, please refer to our troubleshooting workflow below.
Solubility Data
The solubility of this compound in DMSO and ethanol is summarized in the table below. Please note that solubility can be batch-dependent, and the provided values should be used as a guideline.
| Solvent | Concentration (Molar) | Concentration (Mass/Volume) | Conditions |
| DMSO | ~10 mM - 100 mM[1] | ~5 mg/mL[2] | Gentle warming may be required[2] |
| Ethanol | ~10 mM | ~5 mg/mL[2] | Gentle warming may be required[2] |
Molecular Weight of this compound: 510.67 g/mol [3]
Experimental Protocols
Protocol for Reconstituting this compound
-
Preparation: Bring the vial of this compound and your chosen solvent (DMSO or ethanol) to room temperature.
-
Solvent Addition: Add the calculated volume of solvent to the vial to achieve the desired concentration.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution at 37°C for 10-15 minutes.
-
Vortex the solution again.
-
-
Storage: Store the reconstituted stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues.
This compound as a Neuropeptide Y Y2 Receptor Antagonist
This compound is a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. Its mechanism of action involves blocking the binding of NPY to the Y2 receptor, thereby inhibiting downstream signaling pathways.
Caption: this compound mechanism as a Y2 receptor antagonist.
References
Technical Support Center: JNJ-7706621 Experiments
Welcome to the technical support center for JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental issues and to offer detailed protocols and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-7706621?
A1: JNJ-7706621 is a dual inhibitor that targets both CDKs and Aurora kinases.[1][2][3] It potently inhibits CDK1 and CDK2, which are crucial for cell cycle progression, as well as Aurora A and Aurora B, key regulators of mitosis.[2][3] This dual inhibition leads to a delay in G1 progression and a subsequent arrest of the cell cycle in the G2-M phase.[1]
Q2: What are the typical cellular effects observed after treatment with JNJ-7706621?
A2: Treatment of cancer cells with JNJ-7706621 typically results in several observable effects, including:
-
Cell Cycle Arrest: A significant population of cells will arrest in the G2-M phase of the cell cycle.[1]
-
Endoreduplication: Inhibition of Aurora kinases can lead to cells re-replicating their DNA without undergoing mitosis, resulting in cells with >4N DNA content.[1]
-
Apoptosis: At higher concentrations, JNJ-7706621 can induce programmed cell death.[1]
-
Inhibition of Histone H3 Phosphorylation: This is a direct consequence of Aurora kinase B inhibition.[1]
Q3: In which solvents can I dissolve JNJ-7706621?
A3: JNJ-7706621 has the following solubility:
-
DMSO: up to 79 mg/mL[2]
-
DMF: 30 mg/mL
-
Ethanol (B145695): 20 mg/mL
-
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL
-
Water: Insoluble[2]
For in vivo studies, formulations such as a nanocrystal suspension or a solution in 0.5% methylcellulose (B11928114) with 0.1% polysorbate 80 in sterile water have been used.[3][4] Another option for in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lower than expected potency (high IC50 value) in cell viability assays. | The chosen assay may not be suitable for a cytostatic compound. ATP-based assays (e.g., CellTiter-Glo®) can be misleading as arrested cells might still be metabolically active. | Switch to a proliferation assay that measures DNA content or cell number directly (e.g., CyQUANT™, crystal violet staining, or direct cell counting). |
| Inconsistent results between experiments. | 1. Compound precipitation due to low solubility in media. 2. Degradation of the compound. 3. Cell line heterogeneity or high passage number. | 1. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved before adding to the media. 2. Prepare fresh stock solutions regularly and store them appropriately (-20°C or -80°C). 3. Use low-passage cells and ensure a consistent cell seeding density. |
| Unexpected cell cycle profile (e.g., no clear G2/M arrest). | 1. Incorrect concentration of JNJ-7706621. 2. Insufficient incubation time. 3. Cell line-specific resistance. | 1. Perform a dose-response experiment to determine the optimal concentration for the desired effect in your specific cell line. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G2/M arrest. 3. Some cell lines may have intrinsic resistance mechanisms. Consider testing other cell lines. |
| High degree of endoreduplication making flow cytometry analysis difficult. | This is an expected effect of Aurora kinase inhibition. | Use a flow cytometry analysis software that can accurately quantify populations with >4N DNA content. Consider using a lower concentration of JNJ-7706621 to reduce the extent of endoreduplication if it interferes with other endpoints. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Poor tumor growth inhibition. | 1. Inadequate drug exposure due to poor formulation or rapid metabolism. 2. Suboptimal dosing schedule. | 1. Optimize the vehicle for administration. Nanocrystal suspensions or formulations with PEG300 and Tween 80 can improve solubility and bioavailability.[3][4] 2. Experiment with different dosing schedules. Intermittent dosing (e.g., one week on, one week off) has been shown to be effective.[4] |
| Toxicity in animal models. | The dose may be too high, or the formulation may have adverse effects. | Reduce the dose and/or frequency of administration. Monitor the animals closely for signs of toxicity. Ensure the vehicle itself is well-tolerated by including a vehicle-only control group. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| Aurora-A | 11 |
| Aurora-B | 15 |
| CDK3/Cyclin E | 58 |
| CDK4/Cyclin D1 | 253 |
| CDK6/Cyclin D1 | 175 |
| VEGF-R2 | 154 |
| FGF-R2 | 254 |
| GSK3β | 254 |
Data compiled from multiple sources.[2][3][5]
Table 2: In Vitro Anti-proliferative Activity of JNJ-7706621 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colon Carcinoma | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | - |
| PC3 | Prostate Cancer | - |
| DU145 | Prostate Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
IC50 values for SK-OV-3, PC3, DU145, and MDA-MB-231 fall within the range of 112-514 nM.[5]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add JNJ-7706621 at various concentrations to the wells. Include a DMSO-only vehicle control. Incubate for 24 hours.
-
Radiolabeling: Add [¹⁴C]-thymidine to each well and incubate for an additional 24 hours.
-
Washing: Discard the media and wash the cells twice with PBS.
-
Quantification: Add PBS to each well, seal the plate, and quantify the incorporated [¹⁴C]-thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells with JNJ-7706621 at the desired concentration and for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in G1, S, G2/M, and polyploid (>4N) phases.
Visualizations
Caption: JNJ-7706621 dual inhibition pathway.
Caption: Workflow for troubleshooting low in vitro potency.
Caption: Decision tree for cell cycle data interpretation.
References
preventing JNJ-5207787 degradation in solution
This technical support center provides guidance on preventing the degradation of JNJ-5207787 in solution. The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is typically stable at room temperature.[1][2][3] For long-term storage, it is advisable to store it in a cool, dry place away from direct light. Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol (B145695).[1][2] For a 10 mM stock solution, dissolve the compound in the chosen solvent, gentle warming may be required to fully dissolve it.[1] It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound in solution?
-
Hydrolysis: The N-acyl indole (B1671886) and the acrylamide (B121943) bonds could be susceptible to hydrolysis under acidic or basic conditions.
-
Michael Addition: The α,β-unsaturated amide of the acrylamide group can react with nucleophiles.
-
Oxidation: The indole ring and other parts of the molecule could be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may lead to degradation.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This would allow you to quantify the parent compound and detect the appearance of any degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. Protect solutions from light and extreme temperatures. |
| Precipitate forms in the solution upon storage | Poor solubility or compound degradation. | Ensure the compound is fully dissolved when preparing the stock solution; gentle warming can be applied. If storing at low temperatures, allow the solution to fully come to room temperature and vortex before use. Consider using a different solvent if solubility is a persistent issue. |
| Loss of compound activity over time | Chemical degradation of this compound. | Perform a stability study under your experimental conditions. Analyze the solution by HPLC at different time points to monitor the concentration of this compound. Avoid harsh pH conditions and exposure to strong light. |
Compound Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈N₄O₂ | [1][4] |
| Molecular Weight | 510.67 g/mol | [1][4] |
| CAS Number | 683746-68-1 | [1][2][4] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming. Soluble to 10 mM in ethanol with gentle warming. | [1] |
| Storage (Solid) | Store at room temperature. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of solid this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Gently warm the solution and vortex until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Investigating this compound Degradation
This protocol outlines a general approach to identifying potential degradation of this compound in your experimental setup.
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathways
The following diagram illustrates the potential sites of degradation on the this compound molecule based on its functional groups.
Caption: Potential degradation sites on this compound.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of JNJ-5207787
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-5207787.
Troubleshooting Guides
This section provides step-by-step guidance for addressing specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or Off-Target Cellular Effects
Question: We are observing cellular effects that are inconsistent with the known function of the Neuropeptide Y (NPY) Y2 receptor. Could this be an off-target effect of this compound?
Answer: While this compound is a highly selective antagonist for the NPY Y2 receptor, off-target effects, especially at higher concentrations, can never be fully excluded without comprehensive screening.[1] If you suspect an off-target effect, follow this troubleshooting workflow:
Experimental Workflow for Investigating Unexpected Effects
Caption: Troubleshooting workflow for unexpected cellular effects.
Detailed Methodologies:
-
Concentration-Response Curve:
-
Prepare a series of this compound dilutions, typically spanning several orders of magnitude around the reported IC50.
-
Treat your cells with these concentrations.
-
Measure the unexpected cellular phenotype at each concentration.
-
Plot the response against the log of the concentration to determine the EC50/IC50 of the unexpected effect. If this value is significantly higher than the reported IC50 for Y2 receptor antagonism, it may suggest an off-target effect.
-
-
Use of a Structurally Unrelated Y2 Antagonist:
-
Select a commercially available NPY Y2 receptor antagonist with a different chemical scaffold from this compound.
-
Perform a concentration-response experiment with this new antagonist, measuring the same unexpected cellular phenotype.
-
If the structurally unrelated antagonist does not produce the same effect, it strengthens the possibility of an off-target effect specific to this compound.
-
-
Y2 Receptor Knockout/Knockdown System:
-
Use a cell line where the NPY Y2 receptor gene (NPY2R) has been knocked out (e.g., using CRISPR-Cas9) or its expression is knocked down (e.g., using shRNA or siRNA).
-
As a control, use the corresponding wild-type or a scramble-transfected cell line.
-
Treat both cell lines with the concentration of this compound that produces the unexpected effect.
-
If the effect is absent in the knockout/knockdown cells but present in the control cells, the effect is likely mediated by the Y2 receptor. If the effect persists in the absence of the Y2 receptor, it is a confirmed off-target effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. It exhibits over 100-fold selectivity for the human Y2 receptor over the human Y1, Y4, and Y5 receptors in radioligand binding assays.[1]
Selectivity of this compound for NPY Receptors
| Receptor Subtype | Species | Assay Type | pIC50 | Selectivity vs. Y2 |
| Y2 | Human | Radioligand Binding | 7.00 ± 0.10 | - |
| Y2 | Rat | Radioligand Binding | 7.10 ± 0.20 | - |
| Y1 | Human | Radioligand Binding | <5 | >100-fold |
| Y4 | Human | Radioligand Binding | <5 | >100-fold |
| Y5 | Human | Radioligand Binding | <5 | >100-fold |
Data summarized from Bonaventure et al., 2004.[1]
Furthermore, this compound has been tested against a panel of 50 other receptors, ion channels, and transporters, where it also demonstrated selectivity, though specific binding affinity data for this broader panel are not publicly available.
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive antagonist of the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of the Y2 receptor by its endogenous ligands, NPY and Peptide YY (PYY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of NPY and PYY, this compound prevents this signaling cascade. The Y2 receptor is predominantly located on presynaptic nerve terminals, and its activation inhibits the release of various neurotransmitters. Therefore, antagonism of the Y2 receptor by this compound is expected to enhance neurotransmitter release.
NPY Y2 Receptor Signaling Pathway
Caption: Simplified NPY Y2 receptor signaling pathway.
Q3: What are the recommended experimental controls when using this compound?
A3: To ensure the validity of your experimental results, the following controls are recommended:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO, saline) used to dissolve this compound at the same final concentration.
-
Positive Control (Agonist): Use a known NPY Y2 receptor agonist (e.g., NPY, PYY, or a selective synthetic agonist) to confirm that the Y2 receptor is present and functional in your experimental system.
-
Positive Control (Antagonist): If possible, use a structurally different, well-characterized NPY Y2 receptor antagonist as a comparator to confirm that the observed effects are specific to Y2 receptor blockade and not a result of the chemical structure of this compound.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound to control for any non-specific effects of the chemical scaffold.
-
Cell Line/Tissue Controls: When studying cellular effects, use a cell line that does not express the NPY Y2 receptor as a negative control to identify potential off-target effects.
Logical Relationship of Experimental Controls
Caption: Recommended experimental controls for this compound studies.
References
Technical Support Center: JNJ-5207787 Stability for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving and assessing the stability of JNJ-5207787 for long-term experiments. While specific, publicly available stability data for this compound is limited, this guide offers troubleshooting advice and standardized protocols to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of 0.1 μM.[1] It demonstrates high selectivity, with over 100-fold greater affinity for the Y2 receptor compared to NPY Y1, Y4, and Y5 receptors.[1] this compound is also noted for being brain penetrant.[1]
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
A2: For long-term storage, it is recommended to store the solid compound at room temperature as per the supplier's guidance.[1] To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO or ethanol, with gentle warming if necessary to achieve a concentration of up to 10 mM.[1] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for enhanced stability.
Q3: What are the common causes of small molecule instability in long-term experiments?
A3: The stability of small molecules like this compound in experimental settings can be affected by several factors. These include the chemical nature of the compound itself, the composition of the experimental medium, the storage container, and environmental conditions such as temperature, humidity, and light exposure.[2][3] Degradation can occur due to hydrolysis, oxidation, or interaction with components in the medium.
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: To ensure the reliability of your long-term experiments, it is crucial to perform a stability assessment of this compound under your specific experimental conditions.[4] This typically involves incubating the compound in your experimental medium (e.g., cell culture media) for the duration of your experiment and measuring its concentration at various time points using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of this compound
-
Question: My dose-response curves for this compound are inconsistent between experiments, or the IC50 value is higher than reported in the literature. Could this be a stability issue?
-
Answer: Yes, inconsistent potency is a classic sign of compound instability. If this compound degrades in your experimental medium during the incubation period, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value and variability between experiments.[4]
Issue 2: Precipitation of the compound in the experimental medium
-
Question: I observe a precipitate after adding this compound to my cell culture medium. What should I do?
-
Answer: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium. Ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[4] Pre-warming the medium before adding the compound solution can sometimes prevent precipitation.[4] Always visually inspect your solutions for any signs of precipitation before use.[4]
Issue 3: High variability in results between experiments
-
Question: I am seeing significant variability in my results even when I follow the same protocol. Could this be related to compound stability?
-
Answer: High variability can be a result of inconsistent compound stability. Factors such as slight differences in incubation times, temperature fluctuations, or exposure to light can lead to varying degrees of degradation. Implementing a standardized protocol for compound handling and performing regular stability checks can help minimize this variability.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Media via HPLC
This protocol outlines a method to determine the stability of this compound in your specific experimental medium.
1. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).[4]
- Dilute the stock solution in your experimental medium to the final working concentration you intend to use in your experiments.
2. Incubation:
- Place the solution in an incubator under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
- Protect the solution from light if the compound is known to be light-sensitive.
3. Sample Collection:
- Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time points should reflect the duration of your longest experiment.
- The sample at T=0 will serve as your 100% reference.[4]
4. Sample Analysis by HPLC:
- Analyze the collected samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.[2]
- Quantify the peak area of the this compound peak at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of the compound remaining against time to visualize the degradation profile.
Data Presentation
Use the following table to summarize the stability data you generate for this compound under different experimental conditions.
| Condition | Time Point (hours) | Mean % Remaining (± SD) | Notes |
| 37°C, 5% CO2, in DMEM | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| Room Temp, in PBS | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Signaling Pathway
Caption: Simplified NPY Y2 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for assessing compound stability.
Troubleshooting Logic
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: JNJ-5207787 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of JNJ-5207787, a selective Neuropeptide Y (NPY) Y2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] The NPY Y2 receptor is a G protein-coupled receptor (GPCR) primarily located on presynaptic neurons. Its activation typically inhibits the release of neurotransmitters. By blocking this receptor, this compound can prevent the inhibitory effects of NPY, leading to an increase in neurotransmitter release.
Q2: What are the main challenges in the in vivo delivery of this compound?
The primary challenge in the in vivo delivery of this compound stems from its poor aqueous solubility. The compound is soluble in organic solvents like DMSO and ethanol (B145695) with gentle warming, but precipication can occur when preparing aqueous-based formulations suitable for in vivo administration. This can lead to inaccurate dosing, reduced bioavailability, and potential injection site reactions.
Q3: What are the potential on-target and off-target effects of this compound in vivo?
-
On-target effects: As a selective NPY Y2 receptor antagonist, the primary on-target effects of this compound are related to the modulation of physiological processes regulated by this receptor. These can include effects on appetite, anxiety, and synaptic plasticity.
-
Off-target effects: While this compound has been shown to be highly selective for the Y2 receptor over other NPY receptor subtypes, the potential for off-target effects should always be considered.[1] Animal studies with other Y2 receptor antagonists have suggested potential involvement in a range of physiological processes, including bone metabolism and the cardiovascular system, which should be monitored in experimental models.[2] Potential pro-convulsive side effects have also been raised as a theoretical concern for Y2 receptor antagonists, although this has not been definitively established.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo administration of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation. | Inherent low aqueous solubility of the compound. | 1. Use of Co-solvents: Prepare a stock solution of this compound in 100% DMSO. For the final formulation, a vehicle containing a mixture of DMSO, polyethylene (B3416737) glycol (e.g., PEG400), and saline or water can be used. It is crucial to keep the final concentration of DMSO as low as possible to minimize toxicity. 2. pH Adjustment: The pH of the final formulation should be within a physiologically acceptable range (typically pH 6.5-7.5) to prevent precipitation and minimize irritation at the injection site. 3. Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle. 4. Visual Inspection: Always visually inspect the final formulation for any particulates before administration. |
| Injection site reactions (e.g., inflammation, irritation). | Irritation from the vehicle (especially high concentrations of DMSO). Precipitation of the compound at the injection site. Improper injection technique. | 1. Optimize Vehicle Composition: Minimize the percentage of organic co-solvents like DMSO in the final formulation. 2. Ensure Complete Dissolution: Confirm that this compound is fully dissolved in the vehicle before injection. 3. Proper Injection Technique: Follow established protocols for intraperitoneal injections in rodents to minimize tissue damage. Ensure the injection volume is appropriate for the size of the animal. |
| Inconsistent or lower-than-expected in vivo efficacy. | Poor bioavailability due to precipitation or rapid metabolism. Incorrect dosing. | 1. Confirm Formulation Stability: Ensure the compound remains in solution in the final vehicle for the duration of the experiment. 2. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for the desired biological effect. 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in your animal model to optimize the dosing regimen. |
| Adverse effects observed in animals (e.g., lethargy, weight loss). | Vehicle toxicity. On-target or off-target effects of the compound. | 1. Include a Vehicle-Only Control Group: This is essential to differentiate the effects of the vehicle from the effects of this compound. 2. Monitor Animal Health: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and food/water intake. 3. Dose Reduction: If adverse effects are observed, consider reducing the dose or the frequency of administration. |
Quantitative Data
The following table summarizes the available in vivo pharmacokinetic data for this compound in rats.
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Cmax | 1351 ± 153 ng/mL | Rat | 30 mg/kg | Intraperitoneal | Bonaventure et al., 2004[1] |
Experimental Protocols
Formulation Protocol for Intraperitoneal Injection in Rats (General Guidance)
This is a general protocol based on common practices for poorly soluble compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or sterile water for injection
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. For example, a vehicle could consist of 10% DMSO, 40% PEG400, and 50% saline.
-
Prepare the Final Dosing Solution: Add the required volume of the this compound stock solution to the vehicle mixture to achieve the final desired concentration for injection. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, you would add 1 part of the stock solution to 9 parts of the vehicle.
-
Ensure Homogeneity: Vortex the final dosing solution thoroughly to ensure it is a clear, homogenous solution. Visually inspect for any signs of precipitation.
-
Administration: Administer the solution to the animals via intraperitoneal injection at the desired dose.
Protocol for Intraperitoneal (IP) Injection in Rats
This protocol is a summary of standard procedures and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the injection volume.
-
Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or yellowish fluid (urine) appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.
-
If there is no aspirate, slowly and smoothly inject the solution.
-
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions at the injection site or changes in behavior.
Visualizations
Caption: NPY Y2 Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for an In Vivo Study with this compound.
Caption: Troubleshooting Logic for In Vivo Delivery of this compound.
References
- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of NPY-2 Receptor Antagonists, Semaglutide, PYY3-36, and Empagliflozin on Early MASLD in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in JNJ-47965567 Functional Assays
Disclaimer: The initial request specified JNJ-5207787. However, based on publicly available scientific literature, this compound is a Neuropeptide Y Y2 receptor antagonist. In contrast, JNJ-47965567 is a well-characterized, potent, and selective P2X7 receptor antagonist, for which functional assays such as calcium flux and IL-1β release are highly relevant and susceptible to variability. This technical support guide will therefore focus on JNJ-47965567 and its associated P2X7 functional assays, assuming a potential transcription error in the original query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in functional assays involving the P2X7 receptor antagonist, JNJ-47965567.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-47965567 and what is its primary mechanism of action?
A1: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[1][2][3][4] Its primary mechanism of action is to block the P2X7 receptor, thereby preventing the influx of cations like calcium and sodium into the cell upon activation by extracellular ATP. This inhibition suppresses downstream signaling pathways, including the release of pro-inflammatory cytokines such as IL-1β.[5]
Q2: What are the key functional assays used to characterize JNJ-47965567 activity?
A2: The primary functional assays for JNJ-47965567 are calcium flux assays and IL-1β release assays.[1][3] Calcium flux assays measure the inhibition of ATP-induced calcium influx into cells, while IL-1β release assays quantify the reduction of ATP-stimulated IL-1β secretion from immune cells like monocytes and microglia.[1][2]
Q3: What are the most common sources of variability in these assays?
A3: Variability in cell-based assays can arise from multiple sources, including cell health and passage number, inconsistent cell density, reagent quality and preparation, timing of experimental steps, and instrument settings.[6][7] For P2X7 assays specifically, agonist concentration and stability (ATP or BzATP), and the specific cell line or primary cells used can also significantly impact results.
Q4: How should I prepare and store JNJ-47965567?
A4: JNJ-47965567 is typically dissolved in a solvent like DMSO to create a stock solution.[5] It is crucial to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles to prevent degradation.[5] Stock solutions should be stored at the recommended temperature, typically -20°C or -80°C, and protected from light.[5]
Quantitative Data Summary
The following tables summarize the reported potency of JNJ-47965567 in various functional assays across different species and cell types.
Table 1: Potency of JNJ-47965567 in Calcium Flux Assays
| Species | Cell System | Agonist | pIC50 (± SEM) | Reference |
| Human | 1321N1 astrocytoma (recombinant) | BzATP | 8.3 ± 0.08 | [1] |
| Macaque | 1321N1 astrocytoma (recombinant) | BzATP | 8.6 ± 0.1 | [1] |
| Dog | 1321N1 astrocytoma (recombinant) | BzATP | 8.5 ± 0.2 | [1] |
| Rat | 1321N1 astrocytoma (recombinant) | BzATP | 7.2 ± 0.08 | [1] |
| Mouse | 1321N1 astrocytoma (recombinant) | BzATP | 7.5 ± 0.1 | [1] |
| Rat | Primary Astrocytes | BzATP | 7.5 ± 0.4 | [1] |
Table 2: Potency of JNJ-47965567 in IL-1β Release Assays
| Species | Cell System | pIC50 (± SEM) | Reference |
| Human | Whole Blood | 6.7 ± 0.07 | [1][3] |
| Human | Monocytes | 7.5 ± 0.07 | [1][3] |
| Rat | Microglia | 7.1 ± 0.1 | [1][3] |
Table 3: Binding Affinity of JNJ-47965567
| Species | Receptor | pKi (± SEM) | Reference |
| Human | P2X7 | 7.9 ± 0.07 | [1][2][3][4] |
| Rat | P2X7 | 8.7 ± 0.07 | [2][4] |
Experimental Protocols
Detailed Methodology for Calcium Flux Assay
This protocol is designed for a 96-well plate format using a fluorescent calcium indicator.
-
Cell Seeding:
-
Seed P2X7-expressing cells (e.g., 1321N1-hP2X7) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture overnight in complete growth medium at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Gently remove the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Treatment:
-
Wash the cells twice with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add various concentrations of JNJ-47965567 (and vehicle control) to the respective wells.
-
Pre-incubate for 15-30 minutes at room temperature or 37°C.[8]
-
-
Agonist Stimulation and Signal Detection:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject a solution of the P2X7 agonist (e.g., ATP or BzATP) into each well to achieve the desired final concentration (typically in the micromolar to millimolar range).[8]
-
Immediately begin recording the fluorescence signal over time for 1-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.
-
Determine the IC50 value of JNJ-47965567 by fitting the dose-response curve with a suitable model.
-
Detailed Methodology for IL-1β Release Assay
This protocol is designed for immune cells such as peripheral blood mononuclear cells (PBMCs) or microglia.
-
Cell Priming:
-
Culture the cells in a suitable medium.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β expression.[8]
-
-
Compound Incubation:
-
Pre-incubate the primed cells with various concentrations of JNJ-47965567 or a vehicle control for a specified duration (e.g., 30 minutes).
-
-
P2X7 Activation:
-
Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[8]
-
-
Supernatant Collection:
-
Centrifuge the cell plates or tubes to pellet the cells.
-
Carefully collect the supernatant, avoiding disturbance of the cell pellet.
-
-
ELISA:
-
Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the IC50 value for JNJ-47965567 by plotting the inhibition of IL-1β release against the inhibitor concentration.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding, uneven dye loading, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Visually inspect the cell monolayer for even confluency before starting the assay.
-
Use a multichannel pipette for reagent addition to minimize timing differences.
-
Ensure complete removal of media before adding dye loading buffer.
-
Issue 2: No or weak response to the P2X7 agonist.
-
Potential Cause: Low P2X7 receptor expression, inactive agonist, or issues with the detection system.
-
Troubleshooting Steps:
-
Confirm P2X7 receptor expression in your cell line using techniques like qPCR or Western blotting.
-
Prepare fresh agonist solutions for each experiment as ATP can degrade.
-
Check the filter set and settings on your fluorescence plate reader.
-
Ensure your assay buffer contains divalent cations (Ca²⁺ and Mg²⁺) which are necessary for P2X7 function.
-
Issue 3: High background fluorescence in the calcium flux assay.
-
Potential Cause: Incomplete removal of dye, cell death, or autofluorescence from the compound or media.
-
Troubleshooting Steps:
-
Increase the number of washes after dye loading.
-
Assess cell viability to ensure cells are healthy.
-
Run a control with compound alone to check for autofluorescence.
-
Use a phenol (B47542) red-free assay buffer.
-
Issue 4: Inconsistent JNJ-47965567 potency (IC50 values) across experiments.
-
Potential Cause: Degradation of JNJ-47965567, variability in cell passage number, or changes in agonist concentration.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of JNJ-47965567 from a new stock for each experiment.
-
Use cells within a defined, narrow passage number range.
-
Always use a freshly prepared agonist solution and ensure the final concentration is consistent.
-
Include a reference antagonist with a known potency in each assay to monitor for shifts.
-
Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.
Caption: General experimental workflow for testing JNJ-47965567 in functional assays.
Caption: A logical workflow for troubleshooting common issues in JNJ-47965567 functional assays.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: JNJ-77242113 (Icotrokinra) Quality Control and Purity Assessment
Note to the user: The compound "JNJ-5207787" did not yield specific search results. However, extensive information is available for JNJ-77242113 (also known as Icotrokinra or JNJ-2113), a peptide targeting the IL-23 receptor, which shares a similar nomenclature. This technical support guide has been developed based on the publicly available information for JNJ-77242113 and established quality control principles for peptide therapeutics.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the quality control and purity assessment of the peptide therapeutic JNJ-77242113.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of JNJ-77242113?
A1: The primary and most effective analytical method for assessing the purity of a peptide like JNJ-77242113 is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer (LC-MS).[1][2] These techniques allow for the separation, identification, and quantification of the main peptide and any related impurities.
Q2: How can I confirm the identity of JNJ-77242113?
A2: The identity of JNJ-77242113 can be confirmed using a combination of methods. The most definitive is high-resolution mass spectrometry (HRMS) to determine the accurate molecular weight. Additionally, peptide mapping following enzymatic digestion and subsequent LC-MS/MS analysis can confirm the amino acid sequence.
Q3: What are the common impurities associated with synthetic peptides like JNJ-77242113?
A3: Common impurities in synthetic peptides include deletion sequences (missing amino acids), insertion sequences (extra amino acids), truncated sequences, and incompletely removed protecting groups from synthesis. Post-synthesis modifications such as oxidation and deamidation can also occur.
Q4: What are typical acceptance criteria for the purity of a research-grade batch of JNJ-77242113?
A4: For research and preclinical studies, the purity of JNJ-77242113, as determined by HPLC, should generally be ≥95%. The remaining percentage would consist of identified and unidentified impurities. Specific acceptance criteria will depend on the intended use.
Troubleshooting Guides
HPLC/UPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to be ~2 units away from the peptide's isoelectric point.- Use a new or validated column.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the system | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the pump. |
| Ghost Peaks | - Carryover from previous injection- Contaminated mobile phase or sample diluent | - Implement a robust needle wash protocol.- Inject a blank run to confirm carryover.- Use high-purity solvents and freshly prepared diluents. |
Mass Spectrometry (MS) Detection Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | - Poor ionization efficiency- Sample matrix suppression- Incorrect MS parameters | - Optimize electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow).- Dilute the sample or use a more appropriate sample clean-up method.- Perform tuning and calibration of the mass spectrometer. |
| No [M+H]+ Ion Observed | - In-source fragmentation- Peptide is in a multicharged state | - Reduce the cone voltage or fragmentation energy.- Look for multiply charged ions (e.g., [M+2H]2+, [M+3H]3+) and deconvolute the spectrum. |
Quantitative Data Summary
The following tables provide illustrative examples of typical specifications for JNJ-77242113 for research purposes. The exact values should be established based on specific experimental requirements.
Table 1: Illustrative Purity and Impurity Profile for JNJ-77242113
| Parameter | Method | Specification (for research grade) |
| Purity | RP-HPLC/UPLC (214 nm) | ≥ 95.0% |
| Major Impurity | RP-HPLC/UPLC (214 nm) | ≤ 2.0% |
| Total Impurities | RP-HPLC/UPLC (214 nm) | ≤ 5.0% |
Table 2: Illustrative Physicochemical Properties of JNJ-77242113
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Molecular Weight | Mass Spectrometry (MS) | To be reported (confirm against theoretical mass) |
| Peptide Content | Amino Acid Analysis | ≥ 80% |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of JNJ-77242113 and dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 26 95 28 95 28.1 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by LC-MS
-
LC-MS System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use the same conditions as described in Protocol 1.
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 500 - 2000.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak.
-
Identify the multiply charged ions.
-
Deconvolute the spectrum to determine the molecular weight of the peptide.
-
Compare the observed molecular weight with the theoretical molecular weight of JNJ-77242113.
-
Visualizations
References
Technical Support Center: JNJ-5207787 Binding Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with JNJ-5207787, a Neuropeptide Y (NPY) Y2 receptor antagonist. The following resources address common issues, particularly poor signal, encountered during binding and functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or no specific binding of radioligand in the presence of this compound.
-
Question: We are performing a competitive radioligand binding assay with [¹²⁵I]PYY and this compound using membranes from cells expressing the human Y2 receptor, but we are observing a very low signal-to-noise ratio. How can we improve this?
-
Answer: A low signal-to-noise ratio in a radioligand binding assay can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Radioligand Quality and Concentration:
-
Age and Purity: Ensure your radioligand (e.g., [¹²⁵I]PYY) is not expired and has high purity (>90%).[1] Older radioligands can degrade, leading to lower binding affinity and increased non-specific binding.
-
Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) for the Y2 receptor.[1] Using too high a concentration can increase non-specific binding and deplete the free radioligand concentration.
-
-
Optimize Membrane Preparation and Concentration:
-
Membrane Integrity: Ensure that the cell membranes expressing the Y2 receptor have been prepared correctly and stored at -80°C in appropriate buffers to maintain receptor integrity. Repeated freeze-thaw cycles should be avoided.
-
Protein Concentration: Titrate the amount of membrane protein per well to find the optimal concentration that yields a robust signal without excessive radioligand depletion. A typical starting range is 5-50 µg per well.[2]
-
-
Check Assay Buffer Composition:
-
Buffer Components: Certain buffer components can interfere with binding. It is recommended to use buffers that have been validated for GPCR binding assays, such as Tris or HEPES-based buffers.[3]
-
Additives: The presence of specific ions can be critical. For instance, opioid receptor binding is modulated by sodium.[3] Review literature for optimal buffer conditions for the NPY Y2 receptor.
-
-
Evaluate Non-Specific Binding (NSB):
-
Choice of Displacer: To determine NSB, use a high concentration of a known, unlabeled high-affinity Y2 receptor ligand to displace all specific binding of the radioligand.
-
High NSB: If non-specific binding is high, consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer to reduce the binding of the radioligand to non-receptor components.
-
-
Issue 2: Inconsistent results in [³⁵S]GTPγS functional assays when testing this compound.
-
Question: We are using a [³⁵S]GTPγS binding assay to confirm the antagonist activity of this compound at the Y2 receptor, but our results are variable. What could be the cause?
-
Answer: The [³⁵S]GTPγS binding assay measures the functional coupling of the GPCR to its G-protein.[2][4] Variability can arise from multiple sources:
-
Suboptimal Reagent Concentrations:
-
GDP Concentration: The concentration of GDP is critical for regulating the binding of [³⁵S]GTPγS. Gαi/o-coupled receptors, like the Y2 receptor, often require higher concentrations of GDP for optimal signal.[2] A GDP titration is recommended to find the optimal concentration.
-
Agonist Concentration: Ensure you are using a concentration of the agonist (e.g., PYY) that elicits a submaximal but robust response (EC₈₀) to allow for measurable inhibition by this compound.
-
-
Membrane Quality and Receptor Expression:
-
Receptor Density: A sufficiently high level of functional Y2 receptor expression in your cell membranes is necessary for a detectable signal window.
-
G-Protein Availability: Ensure that the membranes contain a sufficient population of the appropriate G-proteins (Gαi/o).
-
-
Incubation Time and Temperature:
-
Equilibrium: The binding reaction should be allowed to reach equilibrium. An incubation time of 1-2 hours at room temperature is often recommended, but this may need to be optimized for your specific system.[4]
-
Temperature: Consistent temperature control during the assay is crucial for reproducible results.
-
-
Assay Buffer Conditions:
-
Magnesium Ions (Mg²⁺): Mg²⁺ is a required cofactor for GTPγS binding. Optimize the Mg²⁺ concentration in your assay buffer.
-
Detergents: Low concentrations of detergents like saponin (B1150181) can sometimes improve the signal by permeabilizing the membranes, but higher concentrations can be disruptive.[2]
-
-
Data Summary
The following table summarizes key binding parameters for this compound at the NPY Y2 receptor as reported in the literature.
| Compound | Target | Assay Type | Cell Line/Tissue | pIC₅₀ / pKᵢ | Selectivity | Reference |
| This compound | Human Y2 Receptor | [¹²⁵I]PYY Binding | KAN-Ts Cells | 7.00 ± 0.10 | >100-fold vs. Y1, Y4, Y5 | [5] |
| This compound | Rat Y2 Receptor | [¹²⁵I]PYY Binding | Rat Hippocampus | 7.10 ± 0.20 | >100-fold vs. Y1, Y4, Y5 | [5] |
| This compound | Human Y2 Receptor | [³⁵S]GTPγS Binding | KAN-Ts Cells | 7.20 ± 0.12 | - | [5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the NPY Y2 receptor using [¹²⁵I]PYY.
-
Materials:
-
Cell membranes expressing the human NPY Y2 receptor.
-
[¹²⁵I]PYY (radioligand).
-
This compound (test compound).
-
Unlabeled PYY (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 1 µM unlabeled PYY (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of [¹²⁵I]PYY diluted in assay buffer (to a final concentration at its Kd).
-
50 µL of Y2 receptor-containing membranes (e.g., 20 µg of protein).
-
-
Incubate the plate for 90 minutes at room temperature with gentle shaking.
-
Harvest the reaction onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol is for evaluating the functional antagonist activity of this compound.
-
Materials:
-
Cell membranes expressing the human NPY Y2 receptor.
-
[³⁵S]GTPγS.
-
PYY (agonist).
-
This compound (test compound).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP.
-
GTPγS (unlabeled, for non-specific binding).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate membranes with this compound dilutions for 15 minutes at 30°C.
-
To each well, add PYY to a final concentration that gives a submaximal response (e.g., EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration optimized, e.g., 10 µM).
-
For non-specific binding wells, add 10 µM unlabeled GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and collect membranes as described in the radioligand binding protocol (filtration).
-
Count the radioactivity.
-
Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound to determine its IC₅₀.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: NPY Y2 receptor signaling pathway.
Caption: Troubleshooting logic for poor assay signal.
References
- 1. revvity.com [revvity.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. radioligand binding studies | PPT [slideshare.net]
- 4. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JNJ-5207787: A Comparative Analysis of a Selective NPY Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist, JNJ-5207787, with other notable Y2 receptor antagonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to NPY Y2 Receptor Antagonism
The Neuropeptide Y (NPY) system, comprising NPY and its receptors (Y1, Y2, Y4, Y5), is integral to a multitude of physiological processes, including appetite regulation, anxiety, and cardiovascular function. The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly located presynaptically and acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[1] This positions Y2 receptor antagonists as valuable tools for investigating the therapeutic potential of modulating the NPY system in various disease states. This compound is a selective, non-peptidic, and brain-penetrant NPY Y2 receptor antagonist.[2]
Comparative Analysis of NPY Y2 Receptor Antagonists
The following tables summarize the binding affinities and selectivity of this compound in comparison to other well-characterized NPY Y2 receptor antagonists.
Table 1: Binding Affinity of NPY Y2 Receptor Antagonists
| Compound | Species | Assay System | Radioligand | Binding Affinity (IC50/Ki, nM) | Reference(s) |
| This compound | Human | KAN-Ts cells | [125I]PYY | 100 (pIC50 = 7.00) | [2] |
| Rat | Hippocampus | [125I]PYY | 79.4 (pIC50 = 7.10) | [2] | |
| BIIE 0246 | Human | Frontal Cortex | [125I]PYY3-36 | 8 | [3] |
| Rat | HEK293 cells | [125I]PYY3-36 | 15 | [3][4] | |
| Human | SMS-KAN cells | [125I]NPY | 3.3 | [5][6] | |
| JNJ-31020028 | Human | KAN-Ts cells | [125I]PYY | 8.5 (pIC50 = 8.07) | [7][8] |
| Rat | Hippocampus | [125I]PYY | 6.0 (pIC50 = 8.22) | [7][8] | |
| SF-11 | Human | Y2R-expressing cells | [125I]PYY | 199 (IC50), 1.55 (Ki) | [9] |
| CYM 9484 | Not Specified | Not Specified | Not Specified | 19 | [10][11][12] |
Note: pIC50 values were converted to IC50 (nM) using the formula IC50 = 10^(-pIC50) * 10^9.
Table 2: Selectivity Profile of NPY Y2 Receptor Antagonists
| Compound | Selectivity over Y1 Receptor | Selectivity over Y4 Receptor | Selectivity over Y5 Receptor | Reference(s) |
| This compound | >100-fold | >100-fold | >100-fold | [2] |
| BIIE 0246 | >600-fold | >600-fold | >600-fold | [5] |
| JNJ-31020028 | >100-fold | >100-fold | >100-fold | [7] |
| SF-11 | No affinity up to 35 µM | Not Reported | Not Reported | [9] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of antagonists for the NPY Y2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., KAN-Ts, HEK293) expressing the recombinant human or rat NPY Y2 receptor, or from tissues known to endogenously express the receptor (e.g., rat hippocampus).[13][14] Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[13][14] The final pellet is resuspended in a binding buffer.[13][14]
-
Competition Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [125I]Peptide YY (PYY) or [125I]PYY3-36) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).[2][3]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[13][14]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[13][14] The filters are then washed with ice-cold wash buffer to remove unbound radioligand.[13][14]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Specific Parameters for this compound:
[35S]GTPγS Binding Assay
Objective: To determine the functional antagonist activity of the compounds.
General Protocol:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Buffer: The assay is performed in a buffer containing GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.
-
Incubation: Membranes are incubated with the antagonist, a Y2 receptor agonist (e.g., PYY), and [35S]GTPγS.[2][15]
-
Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from the free form by filtration.[15]
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and the pIC50 or pKB value is calculated.[2][7]
Mandatory Visualizations
Caption: NPY Y2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Y2 receptor signalling in NPY neurons controls bone formation and fasting induced feeding but not spontaneous feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to Y2 Receptor Antagonists: JNJ-5207787 vs. BIIE0246
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent non-peptide, selective antagonists for the Neuropeptide Y (NPY) Y2 receptor: JNJ-5207787 and BIIE0246. The information presented is collated from various scientific publications to aid in the selection of the most appropriate tool for your research needs.
Introduction
The Neuropeptide Y (NPY) system, and specifically the Y2 receptor, is a critical regulator of numerous physiological processes, including appetite, anxiety, and synaptic transmission.[1] The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly found on presynaptic neurons, where its activation typically inhibits neurotransmitter release.[1][2] Both this compound and BIIE0246 are small molecule antagonists that have been instrumental in elucidating the roles of the Y2 receptor. While both are selective for the Y2 receptor, they exhibit distinct pharmacological profiles.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and BIIE0246 based on published experimental data.
Table 1: Receptor Binding Affinity (IC50)
| Compound | Species/Receptor | IC50 (nM) | Reference(s) |
| This compound | Human Y2 | 100 | [3][4] |
| Rat Y2 | 79.4 | [3][4] | |
| Rat Y2 | 100 | ||
| BIIE0246 | Human Y2 | 3.3 | [5] |
| Rat Y2 | 15 | [5][6] | |
| Rat & Human Y2 | 8 - 15 | [7] |
Table 2: Receptor Selectivity
| Compound | Selectivity Profile | Reference(s) |
| This compound | >100-fold selective for Y2 over human Y1, Y4, and Y5 receptors. | [3][4] |
| BIIE0246 | >600-fold selective for Y2 over rat Y1, Y4, and Y5 receptors. | [5] |
Table 3: Functional Antagonism
| Compound | Assay | pA2 / pIC50 | Reference(s) |
| This compound | [35S]GTPγS binding (PYY-stimulated) | 7.20 (pIC50) | [8][9] |
| BIIE0246 | Rat Vas Deferens (NPY-induced contraction) | 8.1 (pA2) | [5][6] |
Table 4: Pharmacokinetic Properties
| Compound | Property | Value/Observation | Reference(s) |
| This compound | Blood-Brain Barrier Penetration | Yes | [3] |
| Bioavailability (i.p. in rats) | 33% | [9] | |
| Plasma Half-life (rats) | 2.03 hours | [9] | |
| BIIE0246 | Blood-Brain Barrier Penetration | Limited, best for peripheral administration | [5] |
| Half-life (i.v. or i.p. in mice) | < 3 hours | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the Y2 receptor signaling pathway.
Caption: Y2 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize Y2 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the Y2 receptor.
Objective: To determine the IC50 value of this compound or BIIE0246 for the Y2 receptor.
Materials:
-
Cell membranes from cells expressing the human or rat Y2 receptor (e.g., KAN-Ts cells for human Y2, or rat hippocampal membranes).[8]
-
Test compounds: this compound or BIIE0246 at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control: High concentration of unlabeled NPY or PYY.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the cell membranes, [125I]PYY, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the mixture (e.g., for 2 hours at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[35S]GTPγS Functional Assay
This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-stimulated G-protein activation.
Objective: To determine the pIC50 of this compound for the inhibition of PYY-stimulated [35S]GTPγS binding.[8]
Materials:
-
Cell membranes from cells expressing the Y2 receptor (e.g., KAN-Ts cells).[8]
-
[35S]GTPγS.
-
Agonist: Peptide YY (PYY).
-
Antagonist: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the antagonist (this compound) for a defined period (e.g., 15 minutes).
-
Add the agonist (PYY) at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a specific time (e.g., 30 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each antagonist concentration.
-
Determine the pIC50 value from the resulting concentration-response curve.
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure to assess the brain penetration of a Y2 receptor antagonist.
Objective: To determine the brain concentration of this compound after intraperitoneal administration in rats.[3][8]
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Anesthesia.
-
Equipment for blood and brain tissue collection.
-
LC-MS/MS for compound quantification.
Procedure:
-
Administer this compound (e.g., 30 mg/kg) via i.p. injection to a cohort of rats.
-
At various time points post-administration (e.g., 30 minutes, 1 hour, 2 hours), anesthetize a subset of animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the animals with saline to remove blood from the brain.
-
Harvest the brains and store them appropriately (e.g., at -80°C).
-
Process the plasma and brain tissue samples for analysis.
-
Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Determine the time course of brain and plasma concentrations and calculate parameters such as Cmax and brain-to-plasma ratio.
Summary and Conclusion
Both this compound and BIIE0246 are valuable tools for investigating the function of the Y2 receptor.
-
BIIE0246 stands out for its high potency (low nanomolar IC50) and has been extensively used, earning it the status of a "gold standard" pharmacological tool for Y2 receptor research.[5] Its limited ability to cross the blood-brain barrier makes it particularly suitable for studies focused on peripheral Y2 receptor functions.
-
This compound exhibits good selectivity and, importantly, penetrates the blood-brain barrier, making it a suitable candidate for in vivo studies investigating the central effects of Y2 receptor antagonism.[3] However, its potency is lower than that of BIIE0246, and some studies suggest it may have moderate antagonist activity and achieve only partial receptor occupancy in vivo.[9]
The choice between this compound and BIIE0246 will ultimately depend on the specific experimental context, including the desired site of action (central vs. peripheral) and the required potency. This guide provides the foundational data and methodologies to make an informed decision for your research endeavors.
References
- 1. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 2. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. opnme.com [opnme.com]
- 6. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-5207787: A Comparative Analysis of its Selectivity for the Neuropeptide Y Y2 Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity and selectivity profile of JNJ-5207787, a potent antagonist of the Neuropeptide Y Y2 (NPY Y2) receptor. The data presented is based on preclinical research and aims to offer a clear perspective on its performance against other related G-protein coupled receptors (GPCRs).
This compound has been identified as a highly selective antagonist for the NPY Y2 receptor, a class A GPCR involved in a variety of physiological processes, including appetite regulation, anxiety, and circadian rhythms. Its selectivity is a critical attribute for a pharmacological tool intended to probe the specific functions of the Y2 receptor system.
Quantitative Selectivity Profile of this compound
The following table summarizes the binding affinity of this compound for the human and rat NPY Y2 receptors, as well as its selectivity against other human NPY receptor subtypes.
| Receptor | Species | Assay Type | Parameter | Value | Selectivity vs. hY2R |
| NPY Y2 Receptor | Human | Radioligand Binding | pIC50 | 7.00 ± 0.10 | - |
| NPY Y2 Receptor | Rat | Radioligand Binding | pIC50 | 7.10 ± 0.20 | - |
| NPY Y2 Receptor | Human | [³⁵S]GTPγS Functional Assay | pIC50 (corrected) | 7.20 ± 0.12 | - |
| NPY Y1 Receptor | Human | Radioligand Binding | - | >100-fold lower affinity | >100-fold |
| NPY Y4 Receptor | Human | Radioligand Binding | - | >100-fold lower affinity | >100-fold |
| NPY Y5 Receptor | Human | Radioligand Binding | - | >100-fold lower affinity | >100-fold |
Data sourced from publicly available research.[1]
Experimental Protocols
The quantitative data presented above was derived from the following key experimental methodologies:
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to NPY receptors.
-
Cell Lines/Tissues: KAN-Ts cells expressing the human Y2 receptor and rat hippocampus for the rat Y2 receptor.[1]
-
Radioligand: [¹²⁵I]-Peptide YY (PYY) was used as the radiolabeled ligand that binds to NPY receptors.
-
Procedure: Cell membranes or tissue homogenates were incubated with a fixed concentration of [¹²⁵I]-PYY and varying concentrations of the competitor compound, this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled PYY. After incubation, the bound and free radioligand were separated by filtration. The radioactivity of the filters was then counted using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-PYY (IC50) was calculated. This was then converted to a pIC50 value (-log(IC50)).
In Vitro Receptor Autoradiography
-
Objective: To visualize and confirm the selectivity of this compound binding in native tissue.
-
Tissue: Rat brain tissue sections.[1]
-
Procedure: Brain sections were incubated with [¹²⁵I]-PYY in the presence or absence of this compound. The sections were then washed, dried, and apposed to autoradiographic film.
-
Analysis: The density of the autoradiographic signal indicates the level of radioligand binding. This compound was shown to displace [¹²⁵I]-PYY binding in brain regions known to express the Y2 receptor, while having minimal effect in regions expressing the Y1 receptor.[1]
[³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional antagonist activity of this compound.
-
Principle: This assay measures the activation of G-proteins coupled to the receptor. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.
-
Cell Line: KAN-Ts cells expressing the human Y2 receptor.[1]
-
Procedure: Cell membranes were incubated with the agonist PYY, [³⁵S]GTPγS, and varying concentrations of this compound. The amount of [³⁵S]GTPγS bound to the G-proteins was then measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the PYY-stimulated [³⁵S]GTPγS binding (IC50) was determined and corrected to a pIC50 value.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the biological context of this compound's action, the following diagrams are provided.
The NPY Y2 receptor primarily signals through the Gi/o family of G-proteins. Upon activation by an agonist like Neuropeptide Y or Peptide YY, the receptor undergoes a conformational change that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound acts by blocking this activation.
Disclaimer: The selectivity profile of this compound presented here is based on published findings and is primarily focused on the neuropeptide Y receptor family. A comprehensive screening against a broader panel of GPCRs is not publicly available at this time. Researchers should consider this scope when evaluating the potential for off-target effects in their experimental designs.
References
Validating the Efficacy of P2X7 Receptor Antagonist JNJ-47965567 with a Positive Control
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the development and validation of novel therapeutic agents, demonstrating efficacy against a known standard is a critical step. This guide provides a comparative framework for validating the efficacy of JNJ-47965567, a potent and selective P2X7 receptor antagonist, using A-438079 as a positive control. The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.[1][2] JNJ-47965567 is a centrally permeable antagonist, making it a valuable tool for investigating the role of P2X7 in central nervous system (CNS) pathophysiology.[1]
Comparative Efficacy of P2X7 Receptor Antagonists
The following table summarizes the quantitative data on the potency of JNJ-47965567 in comparison to the well-characterized P2X7 receptor antagonist, A-438079. Data for Brilliant Blue G (BBG), another widely used antagonist, is also included for broader context. The data is derived from key in vitro functional assays that measure the inhibition of P2X7 receptor activation.
| Parameter | JNJ-47965567 | A-438079 (Positive Control) | Brilliant Blue G (BBG) | Assay System | Reference |
| Binding Affinity (pKi) | 7.9 ± 0.07 | 7.1 ± 0.08 | Not Reported | Human P2X7 | [3] |
| 8.7 ± 0.07 | 6.7 ± 0.1 | Not Reported | Rat P2X7 | [3] | |
| Functional Potency (pIC50) - Calcium Flux | 8.3 ± 0.08 | Not Reported | Not Reported | Human P2X7 (recombinant) | [3] |
| 7.2 ± 0.08 | Not Reported | Not Reported | Rat P2X7 (recombinant) | [3] | |
| Functional Potency (pIC50) - IL-1β Release | 7.5 ± 0.07 | Not Reported | Not Reported | Human Monocytes | [1] |
| 7.1 ± 0.1 | Not Reported | Not Reported | Rat Microglia | [1] | |
| Functional Potency (IC50) - Dye Uptake | 54 ± 24 nM | Not Reported | Not Reported | Murine Macrophages (J774) | [4] |
| Functional Potency (IC50) | Not Reported | Not Reported | 200 nM | Human P2X7 | [5] |
| Not Reported | Not Reported | 10 nM | Rat P2X7 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of P2X7 receptor antagonists.
In Vitro IL-1β Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
1. Cell Culture and Priming:
-
Culture a monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[6]
2. Antagonist Treatment:
-
Wash the cells with phosphate-buffered saline (PBS) to remove the LPS.
-
Pre-incubate the cells with various concentrations of JNJ-47965567 or the positive control (A-438079) for 30-60 minutes.[6]
3. Agonist Stimulation:
-
Stimulate the cells with a P2X7 receptor agonist, such as BzATP (100-300 µM) or ATP (1-5 mM), for 30-60 minutes to activate the P2X7 receptor and induce IL-1β release.[6]
4. Supernatant Collection and Analysis:
-
Centrifuge the cell plates to pellet the cells.
-
Collect the supernatants and quantify the concentration of IL-1β using a commercially available ELISA kit.[6]
P2X7 Receptor Signaling and Assay Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway leading to inflammasome activation and a general experimental workflow for validating antagonist efficacy.
Caption: P2X7 receptor signaling cascade leading to IL-1β release.
Caption: Experimental workflow for validating P2X7 antagonist efficacy.
Conclusion
JNJ-47965567 demonstrates high potency and affinity as a P2X7 receptor antagonist, comparable to or exceeding that of established positive controls like A-438079 in various assays.[3] Its central nervous system permeability further distinguishes it as a critical tool for in vivo studies of neuroinflammation.[1][4] By employing standardized protocols and comparing results against a well-characterized positive control, researchers can confidently validate the efficacy of JNJ-47965567 and further elucidate the therapeutic potential of P2X7 receptor antagonism.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of JNJ-5207787 Cross-Reactivity with Neuropeptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and selectivity of JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, with other neuropeptide receptors. The data presented is compiled from publicly available pharmacological studies.
Summary of this compound Selectivity
This compound is a non-peptidic small molecule that demonstrates high affinity for the human and rat NPY Y2 receptors.[1][2] Extensive in vitro studies have confirmed its selectivity for the Y2 receptor subtype over other NPY receptor subtypes, namely Y1, Y4, and Y5.[1][2] While it has been reported that this compound was found to be selective against a panel of 50 other receptors, ion channels, and transporters, specific binding data for a broad range of other neuropeptide receptors are not extensively available in the public domain.
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities of this compound for various NPY receptor subtypes. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
| Receptor Subtype | Species | pIC50 | IC50 (nM) | Selectivity (fold) vs. Y2 | Reference |
| NPY Y2 | Human | 7.00 ± 0.10 | 100 | - | [1][2] |
| NPY Y2 | Rat | 7.10 ± 0.20 | 79 | - | [1] |
| NPY Y1 | Human | < 5 | > 10,000 | > 100 | [1][2] |
| NPY Y4 | Human | < 5 | > 10,000 | > 100 | [1][2] |
| NPY Y5 | Human | < 5 | > 10,000 | > 100 | [1][2] |
Experimental Protocols
The selectivity of this compound was primarily determined using competitive radioligand binding assays. Below is a detailed methodology representative of the techniques used in the cited studies.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
1. Membrane Preparation:
-
Cell lines stably expressing the human or rat NPY receptor subtypes (Y1, Y2, Y4, Y5) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
2. Binding Reaction:
-
The reaction is typically carried out in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY for Y2 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a high concentration of a known, non-radioactive ligand for the receptor is added to a set of control wells.
3. Incubation:
-
The plates are incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding reaction to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
-
The pIC50 is calculated as the negative logarithm of the IC50 value.
Signaling Pathways and Experimental Workflow
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3][4] Activation of the Y2 receptor by its endogenous ligand, Neuropeptide Y, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6] This signaling cascade can also lead to the modulation of intracellular calcium ion concentrations and the regulation of various downstream cellular processes.[5]
Caption: Simplified signaling pathway of the Neuropeptide Y Y2 receptor.
Experimental Workflow for Determining Receptor Selectivity
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the selectivity of a compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ-5207787 and Endogenous Ligands for the Neuropeptide Y Y2 Receptor
A comprehensive guide for researchers and drug development professionals on the binding, functional, and signaling characteristics of the selective Y2 antagonist, JNJ-5207787, in relation to the native agonists, Neuropeptide Y (NPY) and Peptide YY (PYY).
The Neuropeptide Y (NPY) Y2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical regulator in a multitude of physiological processes.[1][2] Predominantly acting as a presynaptic autoreceptor, it modulates the release of neurotransmitters like NPY, glutamate, and GABA.[1][3] Its involvement in food intake, bone formation, anxiety, and other central and peripheral functions has positioned it as a significant therapeutic target.[1][3][4] This guide provides a detailed comparison of the synthetic, nonpeptidic antagonist this compound and the endogenous peptide agonists NPY and PYY, offering quantitative data, experimental methodologies, and pathway visualizations to support further research and development.
Ligand-Receptor Binding Affinity: A Quantitative Comparison
This compound is a potent and selective antagonist for the Y2 receptor.[5][6] In competitive binding assays, it effectively displaces radiolabeled Peptide YY ([¹²⁵I]PYY) from both human and rat Y2 receptors, demonstrating high affinity.[6] The endogenous ligands, NPY and PYY, along with their biologically active truncated form PYY(3-36), naturally exhibit high affinity for the Y2 receptor, typically in the low to sub-nanomolar range.[2][3]
Table 1: Comparison of Binding Affinities for the Y2 Receptor
| Ligand | Receptor Species/System | Binding Parameter | Value (pIC₅₀) | Value (nM) | Radioligand Used | Reference |
| This compound | Human Y2 (KAN-Ts cells) | pIC₅₀ | 7.00 ± 0.10 | 100 | [¹²⁵I]PYY | [1][6] |
| This compound | Rat Y2 (Hippocampus) | pIC₅₀ | 7.10 ± 0.20 | ~79 | [¹²⁵I]PYY | [6] |
| Neuropeptide Y (NPY) | Human Y2 (CHO cells) | pKᵈ | 9.52 | 0.30 | [¹²⁵I]PYY(3-36) | [2] |
| Peptide YY (PYY) | Human Y2 (CHO cells) | pKᵈ | 9.39 | 0.41 | [¹²⁵I]PYY(3-36) | [2] |
| PYY(3-36) | Human Y2 (CHO cells) | pKᵈ | 9.49 | 0.32 | [¹²⁵I]PYY(3-36) | [2] |
Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration. pKᵈ is the negative logarithm of the dissociation constant. Higher values indicate greater binding affinity.
Functional Activity at the Y2 Receptor
The Y2 receptor primarily couples to the Gi/o class of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Functional assays, such as the [³⁵S]GTPγS binding assay, measure the G-protein activation following receptor stimulation.
This compound acts as a pure antagonist, inhibiting the functional response stimulated by agonists like PYY.[1][6] It demonstrates no agonist activity on its own but effectively blocks the signaling cascade initiated by endogenous ligands.[7] In contrast, NPY and PYY are full agonists, potently stimulating G-protein coupling and downstream signaling.[2][8]
Table 2: Comparison of Functional Activities at the Y2 Receptor
| Ligand | Assay Type | Species/System | Activity | Parameter | Value (pIC₅₀) | Value (nM) | Reference |
| This compound | [³⁵S]GTPγS Binding | Human Y2 (KAN-Ts cells) | Antagonist | pIC₅₀ (corrected) | 7.20 ± 0.12 | ~63 | [6] |
| Neuropeptide Y (NPY) | [³⁵S]GTPγS Binding | Human Y2 (CHO cells) | Agonist | pED₅₀ | 8.89 | 1.3 | [2] |
| Peptide YY (PYY) | [³⁵S]GTPγS Binding | Human Y2 (CHO cells) | Agonist | pED₅₀ | 8.96 | 1.1 | [2] |
| PYY(3-36) | [³⁵S]GTPγS Binding | Human Y2 (CHO cells) | Agonist | pED₅₀ | 9.22 | 0.6 | [2] |
Note: pED₅₀ is the negative logarithm of the half maximal effective concentration. For this compound, the pIC₅₀ represents its potency in inhibiting PYY-stimulated activity.
Signaling Pathway and Experimental Overviews
To better understand the interaction of these ligands with the Y2 receptor, the following diagrams illustrate the canonical signaling pathway and the workflows of key experimental assays used for characterization.
Figure 1: Y2 Receptor Signaling Pathway. Agonist binding activates the Gi/o-coupled Y2 receptor, inhibiting adenylyl cyclase and reducing cAMP levels, which modulates cellular responses. Antagonists like this compound block this activation.
Figure 2: Competitive Radioligand Binding Assay Workflow. This diagram outlines the key steps to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Figure 3: [³⁵S]GTPγS Binding Assay Workflow. This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to Gα subunits upon receptor stimulation by an agonist.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is based on methodologies described for the characterization of this compound.[6]
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing the Y2 receptor (e.g., KAN-Ts cells for human Y2) or from specific tissues (e.g., rat hippocampus for rat Y2). Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Incubation: The assay is performed in 96-well plates. A constant concentration of radioligand (e.g., [¹²⁵I]PYY) is added to each well along with increasing concentrations of the competing ligand (e.g., this compound or unlabeled NPY/PYY).
-
Separation: Following incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value, which can be converted to an inhibition constant (Ki).
[³⁵S]GTPγS Binding Assay
This protocol outlines the general steps for a functional assay to measure G-protein activation.[1][6]
-
Membrane Preparation: As described in the binding assay protocol, membranes from a cell line expressing the Y2 receptor (e.g., KAN-Ts or CHO-hY2) are prepared and protein concentration is quantified.
-
Assay Incubation: Membranes are incubated in an assay buffer containing a low concentration of GDP (to allow for GTPγS binding upon activation), [³⁵S]GTPγS, and the test compounds. To measure antagonist activity, membranes are incubated with a fixed concentration of an agonist (e.g., PYY at its EC₈₀) and varying concentrations of the antagonist (this compound). To measure agonist activity, varying concentrations of NPY or PYY are added.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity on the filters is measured via liquid scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of any agonist. Agonist-stimulated binding is calculated by subtracting the basal binding. Data are analyzed using non-linear regression to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist of the Y2 receptor, contrasting sharply with the endogenous full agonists NPY and PYY. Its utility as a pharmacological tool is evident from its ability to potently block agonist-induced binding and functional activity at the receptor.[6] The provided data tables, pathway diagrams, and experimental outlines offer a robust framework for researchers investigating the physiological roles of the Y2 receptor and for professionals engaged in the development of novel Y2-targeted therapeutics. The distinct profiles of this compound and the native ligands underscore the potential for developing selective modulators to treat a range of disorders.
References
- 1. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis for ligand recognition of the neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Neuropeptide Y Y2 Receptor | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Confirming In Vivo Target Engagement of JNJ-5207787: A Comparative Guide for Researchers
For researchers in drug development, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical step. This guide provides a comparative overview of methods to confirm in vivo target engagement of JNJ-5207787, a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, and contrasts its profile with other relevant compounds.
This compound is a small molecule antagonist targeting the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor involved in various physiological processes, including appetite regulation and neurotransmitter release.[1] Demonstrating that this compound effectively binds to the Y2 receptor in a living system is paramount for validating its mechanism of action and interpreting preclinical efficacy and safety data.
Methods for Confirming In Vivo Target Engagement
A primary method for demonstrating in vivo target engagement of brain-penetrant compounds like this compound is ex vivo receptor autoradiography. This technique provides a quantitative measure of receptor occupancy by a drug candidate in specific tissues of interest.
Experimental Workflow: Ex Vivo Receptor Autoradiography
This compound: In Vivo Target Engagement Profile
A key study by Bonaventure et al. (2004) demonstrated that this compound effectively engages the NPY Y2 receptor in the brain of rats following systemic administration.
Key Findings:
-
Brain Penetration: Following a 30 mg/kg intraperitoneal (i.p.) dose in rats, this compound was shown to cross the blood-brain barrier.[1]
-
Receptor Occupancy: The same study confirmed that this compound occupied Y2 receptor binding sites in the brain, as determined by ex vivo receptor autoradiography.[1] While specific receptor occupancy percentages at different doses were not detailed, the study provides qualitative evidence of target engagement in the central nervous system.
Comparative Analysis with Alternative NPY Y2 Receptor Antagonists
To provide context for the performance of this compound, it is useful to compare its characteristics with other known NPY Y2 receptor antagonists.
| Compound | Type | In Vitro Potency (IC50) | In Vivo Target Engagement Evidence | Key Features |
| This compound | Small Molecule | ~10 nM (human Y2) | Demonstrated brain penetration and receptor occupancy in rats via ex vivo autoradiography.[1] | Orally available, selective Y2 antagonist.[2] |
| BIIE 0246 | Peptidomimetic | 3.3 nM (human Y2)[3] | Widely used as a tool compound in various in vivo studies to block Y2 receptors.[4][5][6][7] | High affinity and selectivity, but poor oral bioavailability.[8][9] |
| SF-11 | Small Molecule | 199 nM | Brain penetrant in mice.[10] | Shows antidepressant-like effects in animal models.[10] |
| CYM 9484 | Small Molecule | 19 nM | Developed as a more potent analog of SF-11.[11] | High potency and selectivity.[11][12] |
Neuropeptide Y Y2 Receptor Signaling Pathway
Understanding the signaling pathway of the target is crucial for designing pharmacodynamic biomarker strategies that can complement direct target engagement studies. The NPY Y2 receptor is a Gi/o-coupled GPCR.
Experimental Protocols
Ex Vivo Receptor Autoradiography for Y2 Receptor Occupancy
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Animal Dosing: Administer this compound or a vehicle control to rodents (e.g., Sprague-Dawley rats) via the desired route (e.g., intraperitoneal injection). A dose range should be used to determine a dose-response relationship for receptor occupancy.
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and rapidly excise the brains. Immediately freeze the brains in isopentane (B150273) cooled with dry ice to preserve tissue integrity and prevent ligand dissociation.
-
Cryosectioning: Mount the frozen brains onto a cryostat chuck and cut coronal sections (typically 10-20 µm thick) at the level of brain regions known to express the Y2 receptor (e.g., hippocampus, striatum).
-
Radioligand Incubation: Thaw-mount the brain sections onto gelatin-coated slides. Incubate the sections with a saturating concentration of a radiolabeled Y2 receptor-selective ligand (e.g., [¹²⁵I]-Peptide YY) in a suitable buffer. To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled Y2 receptor ligand.
-
Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Imaging: Expose the dried slides to a phosphor imaging screen.
-
Quantification and Analysis: Quantify the radioactivity in specific brain regions using a phosphor imager and appropriate software. Calculate specific binding by subtracting the non-specific binding from the total binding. Receptor occupancy is then determined by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
Conclusion
The available data confirms that this compound is a brain-penetrant NPY Y2 receptor antagonist that engages its target in vivo. While detailed quantitative receptor occupancy data for this compound is not publicly available, the qualitative evidence from ex vivo autoradiography provides a strong foundation for its further development. For researchers investigating this compound, conducting dose-response and time-course ex vivo receptor autoradiography studies would be essential to fully characterize its in vivo target engagement profile and establish a clear relationship between target occupancy and pharmacodynamic effects. Comparison with well-characterized tool compounds like BIIE 0246 can further aid in interpreting the significance of the obtained results.
References
- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Effects of the neuropeptide Y Y2 receptor antagonist BIIE0246 on sympathetic transmitter release in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a selective neuropeptide Y Y(2) receptor antagonist, BIIE0246 on neuropeptide Y release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Peptide NPY Y2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key non-peptide antagonists targeting the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor implicated in a range of physiological processes including appetite regulation, anxiety, and neuronal communication. The following sections detail the performance of several prominent antagonists, supported by experimental data, and provide standardized protocols for their evaluation.
Performance Comparison of NPY Y2 Receptor Antagonists
The development of selective, non-peptide antagonists for the NPY Y2 receptor has provided invaluable tools for elucidating its physiological roles and therapeutic potential. This section compares several widely studied antagonists based on their binding affinities and functional potencies.
| Compound | Receptor Species | Binding Affinity | Functional Potency | Selectivity | Key In Vivo Effects |
| BIIE0246 | Human, Rat | IC50: 3.3 nM (hY2)[1], 15 nM (rY2)[2][3]; Ki: 8-15 nM (rY2)[1][2] | pA2: 8.1 (rat vas deferens), 8.6 (dog saphenous vein)[2][4] | Highly selective for Y2 over Y1, Y4, and Y5 receptors.[4] | Anxiolytic-like effects[5]; Prevents diet-induced obesity in mice with excess NPY but can enhance obesity in control mice.[6] |
| JNJ-31020028 | Human, Rat, Mouse | pIC50: 8.07 (hY2), 8.22 (rY2), 8.21 (mY2)[7][8] | pKB: 8.04[7][9] | >100-fold selective versus human Y1, Y4, and Y5 receptors.[9][10] | Blocks stress-induced elevations in plasma corticosterone (B1669441) and normalizes food intake in stressed animals.[9][11] Antidepressant-like effects in the olfactory bulbectomized rat model.[8] |
| SF-11 | Not specified | IC50: 199 nM | Not specified | No affinity for Y1 receptor at concentrations up to 35 µM. | Brain penetrant with antidepressant-like activity. |
| CYM 9484 | Not specified | IC50: 19 nM[12][13] | Not specified | Selective for Y2. | Not specified |
Note: IC50, Ki, pIC50, pA2, and pKB are all measures of ligand-receptor interaction. IC50 is the concentration of an inhibitor required to reduce the response by half. Ki is the inhibition constant. pIC50, pA2, and pKB are the negative logarithms of the IC50, A2 (a measure of antagonist potency), and KB (the equilibrium dissociation constant of an antagonist), respectively. Higher values of pIC50, pA2, and pKB indicate greater potency.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental evaluation of these antagonists, the following diagrams illustrate the NPY Y2 receptor signaling pathway and a typical experimental workflow.
Caption: NPY Y2 Receptor Signaling Pathway.
Caption: Workflow for NPY Y2 Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are standardized protocols for key in vitro assays used to characterize NPY Y2 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the NPY Y2 receptor.
1. Membrane Preparation:
-
Culture cells expressing the NPY Y2 receptor (e.g., HEK293 cells transfected with the Y2 receptor cDNA) to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA protein assay). Membranes can be stored at -80°C.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]PYY(3-36)).
-
Increasing concentrations of the unlabeled non-peptide antagonist (competitor).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For determining non-specific binding, add a high concentration of a non-radiolabeled NPY Y2 agonist (e.g., 1 µM NPY).
-
Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the NPY Y2 receptor as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP).
-
A fixed concentration of an NPY Y2 receptor agonist (e.g., NPY or PYY(3-36)) to stimulate G-protein activation.
-
Increasing concentrations of the non-peptide antagonist.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of various concentrations of the antagonist.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The antagonist dissociation constant (KB) can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation. The pKB is the negative logarithm of the KB. Alternatively, a pA2 value can be determined through Schild analysis, which involves constructing agonist dose-response curves in the presence of increasing concentrations of the antagonist.[2][4]
References
- 1. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
JNJ-5207787: A Small Molecule Advantage Over Peptide-Based Antagonists for the Neuropeptide Y Y2 Receptor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
The Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor, plays a crucial role in regulating neurotransmitter release, food intake, anxiety, and other physiological processes. Its modulation presents a significant therapeutic target for a range of disorders. While peptide-based antagonists have been instrumental in early research, the development of small molecule antagonists like JNJ-5207787 offers distinct advantages in terms of pharmacokinetic properties and potential for oral administration. This guide provides a detailed comparison of this compound and a representative peptide-based antagonist, T4-[NPY(33-36)]4, supported by experimental data and methodologies.
Unveiling the Contenders: this compound and T4-[NPY(33-36)]4
This compound is a potent and selective, non-peptidic small molecule antagonist of the NPY Y2 receptor.[1] Its chemical nature bestows upon it favorable drug-like properties, including the ability to cross the blood-brain barrier.[1]
T4-[NPY(33-36)]4 is a peptide-based antagonist of the NPY Y2 receptor. It is a template-assembled synthetic protein, where four copies of the C-terminal fragment of NPY (residues 33-36) are attached to a cyclic template molecule.[2] This design mimics the binding motif of the endogenous ligand to the Y2 receptor.
At a Glance: this compound vs. T4-[NPY(33-36)]4
The following table summarizes the key quantitative data comparing the in vitro and in vivo properties of this compound and the peptide-based antagonist T4-[NPY(33-36)]4.
| Property | This compound (Small Molecule) | T4-[NPY(33-36)]4 (Peptide-Based) | Advantage of this compound |
| Binding Affinity (Y2 Receptor) | pIC50 = 7.00 ± 0.10 (human)[1]pIC50 = 7.10 ± 0.20 (rat)[1] | IC50 = 67.2 nM[2] | Potent nanomolar affinity |
| Selectivity | >100-fold selective vs. human Y1, Y4, and Y5 receptors[1] | Poor binding to Y1 receptor[2] | High selectivity across NPY receptor subtypes |
| Oral Bioavailability | Expected to be orally bioavailable (as a small molecule) | Not reported, but generally very low for peptides | Potential for oral administration, improving patient compliance |
| Brain Penetration | Penetrates the brain (Cmax = 1351 ± 153 ng/ml at 30 min after 30 mg/kg i.p. in rats)[1] | Not expected to cross the blood-brain barrier effectively | Enables targeting of central Y2 receptors for neurological disorders |
| In Vivo Stability | Expected to have a longer half-life than peptides | Susceptible to rapid degradation by proteases | Improved pharmacokinetic profile and sustained in vivo effects |
| Mechanism of Action | Antagonist, inhibits PYY-stimulated [35S]GTPγS binding[1] | Competitive antagonist[2] | Clear antagonist activity at the G-protein signaling level |
Delving Deeper: Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize and compare this compound and peptide-based antagonists.
Radioligand Binding Assay for NPY Y2 Receptor
This assay is used to determine the binding affinity of a compound to the NPY Y2 receptor.
Materials:
-
Cell membranes prepared from KAN-Ts cells (expressing human Y2 receptors) or rat hippocampus.
-
[125I]Peptide YY ([125I]PYY) as the radioligand.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound or T4-[NPY(33-36)]4 at various concentrations.
-
Non-specific binding control: High concentration of unlabeled PYY (e.g., 1 µM).
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound (this compound or peptide antagonist) at various concentrations, and 50 µL of [125I]PYY (final concentration ~50 pM).
-
To determine non-specific binding, replace the test compound with 1 µM unlabeled PYY. For total binding, add binding buffer instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (20-40 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation.
Materials:
-
Cell membranes from KAN-Ts cells.
-
[35S]GTPγS.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
PYY (Peptide YY) as the agonist.
-
This compound at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes (5-10 µg protein) with this compound at various concentrations in the assay buffer for 15 minutes at 30°C.
-
Add GDP to a final concentration of 10 µM.
-
Add PYY to a final concentration that elicits a submaximal response (e.g., EC80).
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data is expressed as the percentage of inhibition of PYY-stimulated [35S]GTPγS binding. The pIC50corr is calculated to determine the antagonist potency.
Visualizing the Science: Diagrams and Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: NPY Y2 Receptor Signaling Pathway and Points of Antagonism.
Caption: Workflow of Key In Vitro Assays for Antagonist Characterization.
Caption: Logical Flow of Advantages of this compound over Peptide-Based Antagonists.
Conclusion: The Small Molecule Edge
References
- 1. Development of Neuropeptide Y and Cell-Penetrating Peptide MAP Adsorbed onto Lipid Nanoparticle Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Binding Reversibility of JNJ-5207787 at the Neuropeptide Y Y2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NPY Y2 receptor, a G protein-coupled receptor, is a significant target in drug discovery for various therapeutic areas, including appetite regulation, anxiety, and epilepsy. Understanding the binding kinetics—specifically the rates of association (k_on) and dissociation (k_off)—of a ligand is paramount for predicting its pharmacological profile, including its duration of action and potential for insurmountable antagonism.
Comparative Analysis of NPY Y2 Receptor Antagonists
While detailed kinetic data for JNJ-5207787 is lacking, its pharmacological profile as a potent and selective Y2 antagonist has been established.[1] In contrast, the binding characteristics of BIIE 0246 have been more extensively studied, revealing insights into the nature of ligand interactions with the Y2 receptor.
| Feature | This compound | BIIE 0246 |
| Target | Neuropeptide Y Y2 Receptor | Neuropeptide Y Y2 Receptor |
| Binding Affinity (IC50) | ~100 nM | 8-15 nM[2][3] |
| Selectivity | >100-fold selective vs. Y1, Y4, and Y5 receptors[1] | Highly selective for the Y2 receptor[2][3] |
| Binding Reversibility | Not explicitly reported | Exhibits slow dissociation and insurmountable antagonism with pre-incubation[4][5] |
Note: The binding affinity (IC50) is a measure of a drug's potency in inhibiting a biological function. A lower IC50 value indicates a higher potency.
Experimental Protocols for Assessing Binding Reversibility
The reversibility of a ligand's binding to its receptor can be assessed through various experimental techniques. Below are detailed methodologies for two common approaches.
Radioligand Binding Washout Assay
This assay directly measures the dissociation rate of a radiolabeled ligand from its receptor.
Objective: To determine the dissociation rate (k_off) and the half-life (t_1/2) of the ligand-receptor complex.
Materials:
-
Cell membranes expressing the NPY Y2 receptor
-
Radiolabeled antagonist (e.g., [³H]this compound or a suitable surrogate)
-
Unlabeled antagonist (for initiating dissociation)
-
Binding buffer
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Association Phase: Incubate the cell membranes with the radiolabeled antagonist at a concentration near its Kd to allow for receptor binding to reach equilibrium.
-
Dissociation Initiation: At time zero, initiate the dissociation by either:
-
Dilution: A large volume of binding buffer is added to dilute the radiolabeled ligand concentration significantly, preventing re-binding.
-
Competition: A high concentration of the unlabeled antagonist is added to the incubation mixture to saturate the receptors and prevent re-association of the radiolabeled ligand.
-
-
Time Course Sampling: At various time points following the initiation of dissociation, aliquots of the incubation mixture are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are immediately washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity remaining on the filters (representing the ligand-receptor complexes) is quantified using a scintillation counter.
-
Data Analysis: The natural logarithm of the specific binding is plotted against time. The slope of the resulting line is equal to the negative of the dissociation rate constant (-k_off). The half-life of the ligand-receptor complex can be calculated using the formula: t_1/2 = 0.693 / k_off.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for a Radioligand Binding Washout Assay.
Functional Assay for Insurmountable Antagonism
This assay assesses the functional consequences of slow or irreversible binding. An antagonist that dissociates slowly will produce a non-parallel shift in the agonist concentration-response curve and a depression of the maximal response, a phenomenon known as insurmountable antagonism, especially when the antagonist is pre-incubated with the receptor.[4][5]
Objective: To determine if an antagonist exhibits insurmountable antagonism, suggesting slow or irreversible binding.
Materials:
-
Intact cells or tissues expressing the NPY Y2 receptor
-
NPY Y2 receptor agonist (e.g., NPY)
-
Test antagonist (e.g., this compound)
-
Assay buffer
-
System for measuring a functional response (e.g., calcium mobilization, cAMP accumulation)
Protocol:
-
Cell Preparation: Plate cells expressing the NPY Y2 receptor in a suitable microplate.
-
Antagonist Pre-incubation (Test Condition): Pre-incubate a set of wells with various concentrations of the antagonist for a defined period (e.g., 30-60 minutes) to allow for binding to occur.
-
Co-incubation (Control Condition): In a separate set of wells, add the antagonist and the agonist simultaneously.
-
Agonist Stimulation: Add a range of concentrations of the agonist to both the pre-incubated and co-incubated wells.
-
Functional Readout: Measure the functional response (e.g., fluorescence for calcium mobilization, luminescence for cAMP) after a specific incubation time.
-
Data Analysis: Construct agonist concentration-response curves in the absence and presence of the antagonist for both pre-incubation and co-incubation conditions. A rightward shift in the EC50 of the agonist with no reduction in the maximal response is indicative of competitive (reversible) antagonism. A rightward shift accompanied by a depression of the maximal response, particularly in the pre-incubation condition, suggests insurmountable antagonism.
Caption: Agonist dose-response curves in the presence of antagonists.
Signaling Pathway and Binding Concepts
The NPY Y2 receptor is a Gi/o-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound block this signaling cascade by preventing the agonist from binding to the receptor.
Caption: NPY Y2 receptor signaling and antagonist action.
The concept of binding reversibility is central to understanding the pharmacological behavior of a drug.
Caption: Conceptual diagram of reversible vs. irreversible binding.
Conclusion
While this compound is a valuable tool as a selective NPY Y2 receptor antagonist, a complete understanding of its pharmacological profile requires the characterization of its binding kinetics. The available evidence for other Y2 receptor antagonists, such as BIIE 0246, suggests that ligands can exhibit slow dissociation from this receptor, leading to insurmountable antagonism.[4][5] Future studies employing techniques like radioligand binding washout assays and functional assays with pre-incubation protocols are necessary to definitively determine the reversibility of this compound binding. This information will be crucial for the optimal design and interpretation of in vitro and in vivo experiments and for the potential development of this compound or its analogs as therapeutic agents.
References
- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (this compound), a small molecule antagonist of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible binding kinetics of neuropeptide Y ligands to Y2 but not to Y1 and Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Safety Operating Guide
Personal protective equipment for handling JNJ-5207787
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the research compound JNJ-5207787. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a selective NPY Y2 antagonist intended for laboratory research use only.[1] Due to the absence of a specific Safety Data Sheet (SDS), a comprehensive hazard assessment should be conducted based on the chemical properties of similar compounds and general laboratory safety principles.
Personal Protective Equipment (PPE): Your Last Line of Defense
Personal protective equipment is a critical barrier against potential exposure to hazardous materials in the laboratory.[2][3] It is considered the "last line of defense" and should be used in conjunction with engineering and administrative controls.[4] The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5]
A thorough hazard assessment of specific laboratory operations is necessary to determine the appropriate PPE required.[6] Factors to consider include the chemicals being used, their concentrations, potential routes of exposure, and the duration of contact.[6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a significant splash risk.[2][5] | Disposable nitrile gloves are the minimum requirement.[5] Consider double-gloving for added protection. | A fully buttoned, long-sleeved lab coat.[2] | Generally not required if handled in a well-ventilated area or a chemical fume hood. |
| Handling Stock Solutions | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). Ensure gloves are compatible with the solvents used (e.g., DMSO, ethanol). | A fully buttoned, long-sleeved lab coat. | Not typically required if handled in a chemical fume hood. |
| Cell Culture and In-vitro Assays | Safety glasses with side shields. | Sterile nitrile gloves. | A clean, dedicated lab coat for cell culture work. | Not required if performed in a biological safety cabinet. |
| Animal Dosing and Handling | Safety glasses with side shields or goggles. | Nitrile gloves. | A dedicated lab coat or disposable gown. | May be required depending on the route of administration and potential for aerosol generation. Consult with your institution's environmental health and safety department. |
| Waste Disposal | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not typically required. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid skin and eye contact.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Spill Management: In the event of a spill, wear appropriate PPE and follow your institution's established spill cleanup procedures.
Disposal Plan: All waste materials contaminated with this compound, including empty vials, contaminated gloves, and other disposable materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific disposal guidelines.
Experimental Workflow for PPE Selection and Use
The following diagram illustrates a logical workflow for the selection and use of appropriate PPE when handling this compound.
Caption: Workflow for PPE Selection and Use.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
